Cyclohexane-1,2-dicarbonitrile
Description
Properties
IUPAC Name |
cyclohexane-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUWHGADIVLYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of Cyclohexane-1,2-dicarbonitrile
This guide provides an in-depth technical analysis of the spectroscopic characterization of Cyclohexane-1,2-dicarbonitrile , focusing on the critical differentiation between its stereoisomers (cis and trans).
Executive Summary
Cyclohexane-1,2-dicarbonitrile (
This guide delineates the spectroscopic signatures (NMR, IR, MS) required to validate stereochemistry, grounded in conformational analysis.
Stereochemical & Conformational Analysis
Understanding the dynamic behavior of the cyclohexane ring is a prerequisite for interpreting the spectroscopic data.
-
Trans-isomer (1R,2R / 1S,2S): Exists predominantly in the diequatorial conformation. The diaxial conformer is destabilized by severe 1,3-diaxial interactions and dipole repulsion between the nitrile groups.
-
Implication: The methine protons (H-1 and H-2) occupy axial positions.[2]
-
-
Cis-isomer (Meso): Exists as a rapidly interconverting equilibrium between two degenerate chair forms.[2] In each form, one nitrile is axial and the other is equatorial.
-
Implication: The observed NMR signals are a time-averaged weighted average of the axial and equatorial environments.
-
Spectroscopic Data & Diagnostic Criteria
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for stereochemical assignment.[2] The distinction rests on the Karplus relationship (coupling constants) and chemical shift anisotropy .
H NMR (Proton)
The key diagnostic feature is the splitting pattern of the methine protons (
| Feature | Trans-isomer (Diequatorial CN) | Cis-isomer (Axial/Equatorial CN) |
| H-1, H-2 Signal | Axial protons | Average (Axial/Equatorial) |
| Multiplicity | Doublet of doublets (or broad multiplet) | Complex multiplet (higher order) |
| Coupling ( | Large ( | Small ( |
| Chemical Shift | Typically Upfield (Shielded) | Typically Downfield (Deshielded) |
-
Mechanism: In the trans-isomer, the H-1 and H-2 protons are anti-periplanar (180° dihedral angle). According to the Karplus equation, this geometry maximizes orbital overlap, resulting in a large vicinal coupling constant (
Hz). In the cis-isomer, the dihedral angle averages to ~60°, yielding a significantly smaller coupling constant.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
C NMR (Carbon)
Carbon shifts are sensitive to the steric compression of the substituents (
| Carbon Environment | Trans-isomer ( | Cis-isomer ( |
| Nitrile (-CN) | ~124.0 -- 126.0 (Equatorial) | ~120.0 -- 122.0 (Ax/Eq Average) |
| Methine (CH-CN) | ~30.0 -- 34.0 | ~28.0 -- 30.0 |
| Methylene (Ring) | 4 distinct signals (C2 symmetry) | 4 distinct signals (Plane of symmetry) |
-
Diagnostic Rule: Equatorial nitrile carbons generally resonate downfield (higher ppm) relative to axial nitrile carbons.[2] The trans-isomer, being diequatorial, will show the most downfield -CN signal.
Infrared Spectroscopy (FT-IR)
While IR is less specific for stereochemistry, it confirms functional group integrity.[2]
-
Nitrile Stretch (
): Sharp, weak-to-medium intensity band at 2235–2245 cm⁻¹ .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Note: Conjugation is absent, so the band remains in the standard aliphatic nitrile range.
-
-
Fingerprint Region: The trans-isomer (often crystalline solid) typically yields a sharper, more defined fingerprint spectrum compared to the cis-isomer (often liquid or low-melting solid) due to lattice energy effects.[2]
Mass Spectrometry (MS)
Fragmentation patterns are driven by the stability of the elimination products.
-
Molecular Ion (
): m/z 134 (Often weak).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Base Peak / Diagnostic Fragments:
-
m/z 107 (
): Loss of HCN. This is a primary fragmentation pathway for cyclic nitriles. -
m/z 54: Retro-Diel-Alder fragmentation. The cyclohexane ring can cleave to generate acrylonitrile and butadiene derivatives, though this is more prominent in cyclohexenes.
-
m/z 41 (
): Typical hydrocarbon background for cyclohexane rings.
-
Experimental Workflow: Synthesis & Isolation
The following protocol outlines the generation of the dicarbonitrile from cyclohexene, a standard route requiring rigorous separation of isomers.
Step-by-Step Methodology
-
Precursor Synthesis: Bromination of cyclohexene to yield trans-1,2-dibromocyclohexane.[3]
-
Protocol: Add
dropwise to cyclohexene in at -5°C. Isolate the trans-dibromide (solid, mp ~100°C).
-
-
Cyanation (The Critical Step): Nucleophilic substitution with Cyanide (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Reagents: NaCN or KCN in DMSO or DMF (Polar Aprotic solvent is essential).[2]
-
Conditions: Heating at 60–80°C.
-
Stereochemistry: Direct
displacement of a secondary halide is sluggish and prone to elimination. Often, a mixture of cis and trans is obtained due to partial elimination-addition mechanisms or thermodynamic equilibration.
-
-
Purification & Separation:
-
Fractional Crystallization: The trans-dicarbonitrile is typically a solid (mp ~98–100°C), while the cis-isomer is a liquid or low-melting solid. Cooling an ethanolic solution often precipitates the trans isomer.
-
Column Chromatography: Silica gel phase. Eluent: Hexane/Ethyl Acetate gradient. The less polar trans-isomer (diequatorial) usually elutes second? Correction: In cyclohexane systems, the diequatorial isomer is often more polar than expected due to dipole vectors, but axial/equatorial differences allow separation.
-
Visualization: Stereochemical Validation Workflow
Caption: Logical workflow for the isolation and spectroscopic validation of 1,2-dicyanocyclohexane isomers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[4][5] (Standard text for NMR coupling constants and Karplus relationships).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Schneider, H. J., & Hoppen, V. (1978). "13C NMR shifts of cyclohexanes: Stereochemical dependencies." Journal of Organic Chemistry, 43(20), 3866–3873. Link (Establishes the upfield/downfield shift rules for axial/equatorial substituents).
-
PubChem Database. (2025).[2][1] Cyclohexane-1,2-dicarbonitrile Compound Summary. National Library of Medicine. Link
-
NIST Mass Spectrometry Data Center. (2023).[2] Cyclohexane fragmentation patterns. NIST Chemistry WebBook, SRD 69. Link
Sources
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- 2. Grand Strand Family Medical Center treats minor medical emergencies for v.. [askfilo.com]
- 3. Problem (15 points) The multi-step synthesis of organic compounds relies.. [askfilo.com]
- 4. 1,2-Diaminocyclohexane, cis- | C6H14N2 | CID 342917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to Cyclohexane-1,2-dicarbonitrile: Synthesis, Reactivity, and Applications
This guide provides a comprehensive overview of Cyclohexane-1,2-dicarbonitrile, a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. We will delve into its synthesis, with a particular focus on stereoisomer control, explore its chemical reactivity, and highlight its role in the development of novel therapeutics and advanced materials.
Introduction: The Significance of the Cyclohexane-1,2-dicarbonitrile Scaffold
Cyclohexane-1,2-dicarbonitrile, a molecule featuring a six-membered carbon ring substituted with two adjacent nitrile groups, exists as two primary stereoisomers: cis and trans. The spatial arrangement of these nitrile groups profoundly influences the molecule's physical properties, reactivity, and its utility as a building block in chemical synthesis. The rigid cyclohexane framework, combined with the reactive and versatile nitrile functionalities, makes this compound a valuable scaffold for constructing complex molecular architectures.
The cyclohexyl fragment is a prevalent motif in numerous natural products and synthetic drugs.[1] Its three-dimensional nature can offer more contact points with target proteins compared to flat aromatic rings, potentially leading to enhanced biological activity.[1] The dinitrile functionality serves as a precursor to a wide array of other chemical groups, including carboxylic acids, amines, and amides, further expanding its synthetic potential.
This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of Cyclohexane-1,2-dicarbonitrile, from its fundamental chemistry to its practical applications.
Synthesis and Stereochemical Control
The synthesis of Cyclohexane-1,2-dicarbonitrile primarily involves the hydrogenation of a precursor, cyclohex-4-ene-1,2-dicarbonitrile, which itself can be prepared from the corresponding dicarboxylic acid. The stereochemical outcome of the hydrogenation is a critical aspect of the synthesis.
A common route to the precursor, cyclohex-4-ene-1,2-dicarboxylic acid, involves the Diels-Alder reaction between butadiene and maleic anhydride, followed by hydrolysis. Subsequent reduction of the double bond in cyclohex-4-ene-1,2-dicarboxylic acid, typically using catalytic hydrogenation with reagents like Raney nickel under hydrogen pressure, yields the saturated cyclohexane-1,2-dicarboxylic acid.[2] This dicarboxylic acid can then be converted to the corresponding dinitrile.
General Synthetic Workflow
The following diagram illustrates the general synthetic pathway from the dicarboxylic acid precursor to Cyclohexane-1,2-dicarbonitrile. The choice of reagents and reaction conditions will influence the ratio of cis and trans isomers.
Caption: General synthetic workflow for Cyclohexane-1,2-dicarbonitrile.
Isomerization
The isomerization of a mixture of cis- and trans-1,4-cyclohexanedicarbonitrile to an equilibrium mixture can be achieved by contacting the vapors of the isomer mixture with a catalyst, such as an alkaline earth metal oxide or activated alumina, at temperatures between 325°C and 500°C in the presence of ammonia.[3] This process allows for the enrichment of the desired isomer.
Physicochemical Properties and Characterization
The cis and trans isomers of Cyclohexane-1,2-dicarbonitrile exhibit distinct physical and spectroscopic properties. These differences are crucial for their identification and separation.
| Property | cis-Isomer | trans-Isomer |
| Molecular Formula | C₈H₁₀N₂ | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol [4] | 134.18 g/mol |
| Stereochemistry | Nitrile groups on the same side of the ring | Nitrile groups on opposite sides of the ring |
| ¹H NMR | Different chemical shifts and coupling constants for methine and methylene protons due to different magnetic environments. | Different chemical shifts and coupling constants for methine and methylene protons due to different magnetic environments. |
| ¹³C NMR | Distinct chemical shifts for the nitrile carbons and the ring carbons. | Distinct chemical shifts for the nitrile carbons and the ring carbons. |
| IR Spectroscopy | Characteristic C≡N stretch around 2240-2260 cm⁻¹. | Characteristic C≡N stretch around 2240-2260 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 134. | Molecular ion peak (M⁺) at m/z = 134. |
Note: Specific spectral data can be found in various chemical databases and literature. The provided information is a general representation.
Reactivity and Chemical Transformations
The nitrile groups and the cyclohexane ring of Cyclohexane-1,2-dicarbonitrile are the primary sites of chemical reactivity.
Reactions of the Nitrile Groups
The nitrile functionalities can undergo a variety of transformations, making Cyclohexane-1,2-dicarbonitrile a versatile intermediate.
-
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids, forming cyclohexane-1,2-dicarboxylic acid.
-
Reduction: The nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This yields 1,2-bis(aminomethyl)cyclohexane.
-
Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis.
Key Chemical Transformations Workflow
The following diagram illustrates some of the key chemical transformations of Cyclohexane-1,2-dicarbonitrile.
Caption: Key chemical transformations of the dinitrile.
Applications in Medicinal Chemistry
The cyclohexane scaffold is a valuable component in drug design.[1] Its three-dimensional structure can provide optimal interactions with biological targets.[1] Derivatives of Cyclohexane-1,2-dicarbonitrile can be explored for various therapeutic applications. For example, the corresponding dicarboxylic acid, (1R,2R)-(-)-trans-cyclohexane-1,2-dicarboxylic acid, is a chiral building block used in the synthesis of pharmaceuticals.[5] It is a key intermediate in the preparation of Lurasidone hydrochloride, an antipsychotic agent for the treatment of schizophrenia.[2]
The ability to introduce diverse functionalities through the transformation of the nitrile groups allows for the generation of libraries of compounds for screening against various diseases. The diamine and diacid derivatives are particularly useful for creating complex molecules with potential biological activity.
Applications in Materials Science
The dinitrile functionality of Cyclohexane-1,2-dicarbonitrile makes it a potential monomer for polymerization reactions. The resulting polymers could possess unique thermal and mechanical properties due to the rigid cyclohexane backbone. Furthermore, the diamine derivative, 1,2-bis(aminomethyl)cyclohexane, can be used as a building block for polyamides and polyimides, which are classes of high-performance polymers.
Safety and Handling
Cyclohexane-1,2-dicarbonitrile should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] The compound may cause skin and eye irritation, and respiratory irritation if inhaled. Store the compound in a cool, dry place away from heat and ignition sources.[7][8] In case of contact, wash the affected area with plenty of water.[6] If inhaled, move the person to fresh air.[8] If swallowed, do not induce vomiting and seek immediate medical attention.[8][9]
Conclusion and Future Outlook
Cyclohexane-1,2-dicarbonitrile is a valuable and versatile chemical intermediate with a rich chemistry and a wide range of potential applications. The ability to control its stereochemistry and the diverse reactivity of its nitrile groups make it a powerful tool for synthetic chemists. Its derivatives have already shown promise in medicinal chemistry, and its potential in materials science is an area ripe for exploration. Future research will likely focus on developing more efficient and stereoselective synthetic routes, exploring its use in asymmetric catalysis, and designing novel pharmaceuticals and advanced materials based on this promising scaffold.
References
-
Cyclohexane - Chemius. (n.d.). Retrieved February 23, 2026, from [Link]
-
Cyclohexane - SAFETY DATA SHEET - PENTA. (2025, April 8). Retrieved February 23, 2026, from [Link]
-
4-Cyclohexene-1,2-dicarbonitrile, trans- - LookChem. (n.d.). Retrieved February 23, 2026, from [Link]
-
cis-cyclohexane-1,2-dicarboxylic anhydride - NIST WebBook. (n.d.). Retrieved February 23, 2026, from [Link]
-
Cyclohex-1-ene-1,2-dicarbonitrile | C8H8N2 | CID 12370424 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
-
Cyclohexane, 1,2-dichloro-, cis- - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]
-
How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol? - Quora. (2020, April 26). Retrieved February 23, 2026, from [Link]
-
(2S)-cyclohexane-1,2-dicarbonitrile | C8H10N2 | CID 57901519 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
-
Kinetic Resolution of trans-Cycloalkane-1,2-Diols via Steglich Esterification - The Royal Society of Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]
- Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer - Google Patents. (1966, May 17).
-
Cyclohexane, 1,2-dichloro-, trans- - NIST WebBook. (n.d.). Retrieved February 23, 2026, from [Link]
-
(S)-trans-cyclohexane-1,2-dicarboximide - PubMed. (2002, November 15). Retrieved February 23, 2026, from [Link]
-
trans-1,4-Cyclohexanedicarbonitrile - NIST WebBook. (n.d.). Retrieved February 23, 2026, from [Link]
-
cyclohexane-1,2-dicarbonitrile | 34112-17-9 - MilliporeSigma. (n.d.). Retrieved February 23, 2026, from [Link]
- A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents. (2014, July 3).
-
Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. - Filo. (2025, May 13). Retrieved February 23, 2026, from [Link]
-
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - ScholarWorks at WMU. (n.d.). Retrieved February 23, 2026, from [Link]
-
Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 23, 2026, from [Link]
-
The E2 Reaction - Cyclohexanes (1) - YouTube. (2012, July 5). Retrieved February 23, 2026, from [Link]
-
Cyclohexane – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 23, 2026, from [Link]
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Electronic Architecture & Electrochemical Utility of Cyclohexane-1,2-dicarbonitrile
The following technical guide details the electronic properties, conformational dynamics, and electrochemical applications of Cyclohexane-1,2-dicarbonitrile.
Technical Whitepaper | Version 1.0
Executive Summary
Cyclohexane-1,2-dicarbonitrile (1,2-Dicyanocyclohexane,
Molecular Architecture & Conformational Isomerism
The electronic properties of cyclohexane-1,2-dicarbonitrile are not static; they are a function of the equilibrium between its cis and trans stereoisomers and their respective conformers.
The "Dipole Switch" Mechanism
The nitrile group (-CN) is a rod-like substituent with a strong dipole moment (
-
Trans-Isomer (The Switch): Exists in equilibrium between the diequatorial (ee) and diaxial (aa) chair conformers.
-
Diequatorial (ee): The nitrile groups are gauche (dihedral
). While usually sterically favored for alkyl groups, the strong Coulombic repulsion between the adjacent dipoles destabilizes this form. It possesses a high net dipole moment ( D). -
Diaxial (aa): The nitrile groups are anti-parallel (dihedral
). Despite the steric strain of 1,3-diaxial interactions, this conformer is electrostatically stabilized because the dipoles cancel out. -
Result: The net dipole is
D. In non-polar solvents, the equilibrium shifts toward the aa form to minimize dipolar repulsion, effectively "switching off" the polarity.
-
-
Cis-Isomer (The Permanent Dipole): Exists as an axial-equatorial (ae) chair.
-
Regardless of the ring flip, one nitrile is always axial and the other equatorial.
-
The dipoles are permanently oriented at
, resulting in a consistently high dipole moment and high dielectric constant ( ).
-
Visualization: Conformational Energy Landscape
The following diagram illustrates the energetic relationship and dipole status of the conformers.
Figure 1: Conformational equilibrium of 1,2-dicyanocyclohexane. The trans-isomer can toggle its net dipole based on the solvent environment, while the cis-isomer maintains high polarity.
Electronic Structure & Electrochemical Properties
The nitrile functionality imparts high anodic stability, making this molecule a prime candidate for high-voltage applications.
Frontier Molecular Orbitals (HOMO/LUMO)
-
HOMO (Highest Occupied Molecular Orbital): Dominated by the
-bonding framework of the cyclohexane ring and the lone pairs on the nitrogen atoms. The non-conjugated nature of the scaffold depresses the HOMO energy (making it harder to oxidize). -
LUMO (Lowest Unoccupied Molecular Orbital): Corresponds to the
antibonding orbitals of the nitrile groups.-
Reactivity: While nitriles are generally resistant to reduction, the proximity of two electron-withdrawing groups in the 1,2-position can lower the LUMO slightly compared to isolated nitriles, potentially facilitating reductive polymerization at very low potentials (< 0.5 V vs Li/Li
) to form a protective Solid Electrolyte Interphase (SEI).
-
Electrochemical Stability Window
Data derived from aliphatic dinitrile analogs (e.g., succinonitrile) and high-voltage electrolyte studies confirms the following operational window:
| Parameter | Value | Mechanistic Basis |
| Anodic Limit ( | > 5.5 V vs Li/Li | Deep HOMO ( |
| Cathodic Limit ( | ~0.5 V vs Li/Li | Reduction of nitrile |
| Dielectric Constant ( | 15 -- 60 | Highly dependent on cis/trans ratio and temperature. High |
| Viscosity ( | High (Solid/Viscous Liquid) | Strong dipole-dipole interactions increase intermolecular friction. |
Visualization: Electrochemical Band Diagram
This diagram positions the molecule's stability relative to common battery electrode potentials.
Figure 2: Band diagram showing the HOMO/LUMO levels of 1,2-dicyanocyclohexane relative to high-voltage cathodes. The deep HOMO prevents electrolyte oxidation at 4.4V.
Synthetic Pathways & Purification
Controlling the stereochemistry is vital for tailoring the electronic properties.
Primary Synthesis: Hydrogenation of Phthalonitrile
The industrial route involves the catalytic hydrogenation of phthalonitrile (1,2-dicyanobenzene).
-
Catalyst: Rhodium on Alumina (Rh/Al
O ) or Ruthenium. -
Conditions: High pressure H
(50-100 bar), moderate temperature (50-100°C). -
Stereochemical Outcome: Typically yields a mixture of cis and trans isomers.
-
Cis-selective: Favored by specific catalysts that add hydrogen to one face of the aromatic ring.
-
Trans-selective: Thermodynamic equilibration under basic conditions.
-
Laboratory Synthesis: Nucleophilic Substitution
-
Precursor: trans-1,2-dibromocyclohexane.
-
Reagent: NaCN or KCN in DMSO/Ethanol.
-
Mechanism: Double S
2 displacement.-
Challenge: Elimination (dehydrohalogenation) to form cyclohexenyl nitriles is a major competing side reaction.
-
Purification Protocol
-
Distillation: Separate from mono-nitriles and unreacted starting material.
-
Fractional Crystallization:
-
Trans-isomer often has a higher melting point due to symmetry and packing.
-
Cis-isomer remains in the mother liquor longer.
-
-
Isomer Ratio Determination: Use
H-NMR. The -proton signals differ in splitting patterns (axial-axial coupling in trans vs axial-equatorial in cis).
Applications in Advanced Technologies
High-Voltage Lithium-Ion Batteries
As cathode voltages push past 4.3 V (e.g., NMC811, Li-rich Mn-based), carbonate solvents oxidize.
-
Role: 1,2-Dicyanocyclohexane acts as a co-solvent or additive .
-
Mechanism: The nitrile group coordinates strongly to transition metal ions on the cathode surface, inhibiting catalytic decomposition of the electrolyte.
-
Benefit: Enables cycling at 4.5 V - 5.0 V with reduced gas generation.
Solid-State Electrolytes (Plastic Crystals)
The trans-isomer, with its high symmetry and globular shape, can form Plastic Crystal phases.
-
Function: In the plastic phase, molecules rotate usually, allowing for high Li
diffusion rates through the solid matrix. -
Doping: Mixing with LiTFSI creates a solid electrolyte with liquid-like ionic conductivity (
S/cm) but solid mechanical properties.
References
-
Electrochemical Stability of Nitriles
- Title: "Nitrile-based electrolytes for lithium-ion b
- Source:Energy & Environmental Science
- Context: Establishes the >5V stability window of aliphatic dinitriles like succinonitrile and their cyclic analogs.
-
Conformational Analysis of 1,2-Disubstituted Cyclohexanes
- Title: "Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes"
- Source:PubMed / Organic & Biomolecular Chemistry
- Context: Details the "gauche effect" and dipole-dipole interactions that govern the diaxial/diequ
-
Synthesis via Hydrogenation
- Title: "Hydrogenation of arom
- Source:US Patent / Google P
- Context: Describes the catalytic routes to convert phthalonitrile to cyclohexane-1,2-dicarbonitrile.
-
Application in Electrolytes
- Title: "Catholytes for solid state rechargeable b
- Source:Google P
- Context: Explicitly lists cis/trans-1,2-dicyanocyclohexane as a dinitrile solvent for high-voltage electrochemical cells.
Sources
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- 2. researchgate.net [researchgate.net]
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Methodological & Application
Advanced Application Note: Cyclohexane-1,2-dicarbonitrile in Materials Science
Executive Summary
Cyclohexane-1,2-dicarbonitrile (CAS: 34112-17-9), often referred to as hexahydrophthalonitrile, is a pivotal cycloaliphatic building block in modern materials science. Unlike its aromatic counterpart (phthalonitrile), the saturated cyclohexane ring imparts unique conformational flexibility, optical transparency, and electrochemical stability. This guide details three critical applications:
-
High-Voltage Electrolyte Additives: Enhancing the oxidative stability of lithium-ion battery cathodes.
-
Optoelectronic Materials: Synthesis of hexahydrophthalocyanines (tetraazaporphyrins) for non-linear optics.
-
Chiral Ligand Synthesis: Production of 1,2-diaminocyclohexane (DACH) for asymmetric catalysis.
Chemical Properties & Isomerism[1][2]
Cyclohexane-1,2-dicarbonitrile exists as a mixture of cis- and trans- isomers. Understanding this stereochemistry is crucial for application success.
| Property | Value / Description | Relevance |
| Molecular Formula | C₈H₁₀N₂ | High nitrogen content (20.8%) |
| Molecular Weight | 134.18 g/mol | Low molecular weight additive |
| Physical State | Waxy Solid / Liquid | Easy to handle in glovebox |
| Stereochemistry | cis- (meso) / trans- (chiral) | trans- isomer preferred for chiral ligand synthesis; mixed isomers acceptable for electrolytes.[1] |
| Dipole Moment | High (~4-5 D) | Excellent solvation of Li+ ions; high dielectric constant. |
Application 1: High-Voltage Electrolyte Additive for Li-ion Batteries
Context: Nitrile-based additives are essential for stabilizing high-voltage cathodes (e.g., LiCoO₂, NMC811) operating above 4.3 V. The nitrile group (-C≡N) possesses a high HOMO energy, allowing it to coordinate with transition metal ions on the cathode surface, preventing electrolyte oxidation and metal dissolution.
Mechanism of Action[4]
-
Cathode Protection: The nitrogen lone pair coordinates to under-coordinated transition metals (Co, Ni, Mn) on the cathode surface, forming a protective passivation layer.
-
Anode SEI Modification: At the anode, the nitrile group undergoes reductive decomposition to form a nitrogen-rich Solid Electrolyte Interphase (SEI), which is more conductive and stable than carbonate-derived SEI.
Experimental Protocol: Electrolyte Formulation & Testing
Materials:
-
Base Electrolyte: 1.0 M LiPF₆ in EC:EMC (3:7 v/v).
-
Additive: Cyclohexane-1,2-dicarbonitrile (99%, anhydrous).
-
Cathode: LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811).
Step-by-Step Protocol:
-
Purification:
-
If the additive is solid/waxy, melt it at 40°C and dry over molecular sieves (4Å) for 24 hours inside an Ar-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).
-
Why: Water reacts with LiPF₆ to form HF, which degrades the nitrile performance.
-
-
Formulation:
-
Prepare the control electrolyte (1.0 M LiPF₆ in EC:EMC).
-
Add 1.0 wt% Cyclohexane-1,2-dicarbonitrile to the base electrolyte.
-
Stir magnetically for 2 hours at 25°C until fully dissolved.
-
Note: Do not exceed 2 wt% initially, as high nitrile concentration can increase impedance.
-
-
Cell Assembly (Coin Cell 2032):
-
Punch cathode and anode discs (14 mm diameter).
-
Soak Celgard 2400 separator with 40 µL of the formulated electrolyte.
-
Assemble the stack: Case (-) > Spacer > Spring > Anode > Separator > Cathode > Case (+).
-
Crimp at 1000 psi.
-
-
Formation Cycle:
-
Rest cell for 12 hours.
-
Charge at C/20 to 4.4 V (Cut-off).
-
Discharge at C/20 to 2.8 V.
-
Observation: Look for a reduction peak around 2.2 V vs Li/Li⁺ in dQ/dV plots, indicating SEI formation involving the nitrile.
-
Visualization: SEI Formation Mechanism
Caption: Dual-functional mechanism of Cyclohexane-1,2-dicarbonitrile stabilizing both cathode (via coordination) and anode (via SEI).
Application 2: Synthesis of Hexahydrophthalocyanines (Optoelectronics)
Context: Hexahydrophthalocyanines (technically octahydro-29H,31H-tetraazaporphyrines) are the aliphatic analogues of phthalocyanines. They exhibit sharper Q-bands in UV-Vis spectra and higher solubility in organic solvents, making them ideal for non-linear optics and liquid crystal displays.
Experimental Protocol: Linstead Macrocyclization
Materials:
-
Cyclohexane-1,2-dicarbonitrile (10 mmol, 1.34 g).
-
Magnesium turnings (2.5 mmol, 0.06 g).
-
1-Octanol (solvent, 10 mL).
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (catalyst, 2 drops).
Step-by-Step Protocol:
-
Template Preparation:
-
In a 50 mL Schlenk tube, reflux Magnesium turnings in 1-Octanol for 2 hours until fully dissolved (forming Magnesium Octoxide).
-
Why: The alkoxide acts as the template and base for the cyclotetramerization.
-
-
Cyclization:
-
Add Cyclohexane-1,2-dicarbonitrile to the hot solution.
-
Add 2 drops of DBU.
-
Reflux at 195°C (boiling point of octanol) for 24 hours under Nitrogen.
-
Observation: The solution will turn deep blue/green.
-
-
Purification:
-
Demetallation (Optional):
-
To obtain the metal-free macrocycle, treat the Mg-complex with Trifluoroacetic acid (TFA) in dark conditions for 2 hours, then neutralize.
-
Visualization: Synthesis Workflow
Caption: Linstead method for converting dinitrile to the macrocyclic pigment.
Application 3: Precursor for Chiral Ligands (DACH)
Context: The reduction of trans-cyclohexane-1,2-dicarbonitrile yields trans-1,2-diaminocyclohexane (DACH). DACH is the scaffold for the Trost Ligand and the anticancer drug Oxaliplatin.
Experimental Protocol: Hydrogenation & Resolution
Materials:
-
trans-Cyclohexane-1,2-dicarbonitrile (or mixed isomers).
-
Raney Nickel (Catalyst).
-
Hydrogen gas (50 bar).
Step-by-Step Protocol:
-
High-Pressure Hydrogenation:
-
Load an autoclave with dinitrile (10 g), Methanol (100 mL), and Raney Nickel (1 g, washed).
-
Pressurize with H₂ to 50 bar. Heat to 90°C.
-
Stir for 12 hours.
-
Safety: Raney Ni is pyrophoric. Keep wet at all times.
-
Filter catalyst to obtain crude 1,2-diaminocyclohexane (mixture of cis/trans).
-
-
Resolution (Isolation of (1R,2R)-isomer):
-
Dissolve the crude diamine in water.
-
Add L-(+)-Tartaric Acid (0.5 eq).[7]
-
Add Glacial Acetic Acid dropwise.
-
Heat to 90°C to dissolve, then cool slowly to 5°C.
-
The (1R,2R)-DACH L-tartrate salt precipitates as white crystals.
-
Filter and recrystallize from water/methanol.
-
-
Liberation of Free Base:
-
Treat the salt with 4M NaOH.[7]
-
Extract with Dichloromethane.
-
Dry over Na₂SO₄ and evaporate to yield optically pure (1R,2R)-1,2-diaminocyclohexane.
-
References
-
Electrolyte Additives (Nitriles): US Patent 20190198838A1 - Catholytes for solid state rechargeable batteries. (Lists cis/trans-1,2-dicyanocyclohexane as a key dinitrile additive). Link
-
Phthalocyanine Synthesis: Synthesis of Tetra-azaporphyrins... from maleic dinitrile. (General protocol for aliphatic dinitrile cyclization). Link
-
Diamine Synthesis: Organic Syntheses, Coll. Vol. 9, p.169 (1998). (Resolution of 1,2-diaminocyclohexane).[5][7][8][9][10] Link
-
General Properties: PubChem Compound Summary for Cyclohexane-1,2-dicarbonitrile.Link
Sources
- 1. Cyclohex-1-ene-1,2-dicarbonitrile | C8H8N2 | CID 12370424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tailored electrolyte additive design for suppressing irreversibility in dry-processed anodes and enhancing electrochemical stability in full-cells - EES Batteries (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. benchchem.com [benchchem.com]
- 6. tdx.cat [tdx.cat]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
Application Note: Cyclohexane-1,2-dicarbonitrile as a Precursor in Organic Synthesis
Abstract
Cyclohexane-1,2-dicarbonitrile (CHDN) serves as a critical aliphatic building block in the synthesis of chiral ligands, active pharmaceutical ingredients (APIs), and non-aromatic phthalocyanine analogues. Unlike its aromatic counterpart (phthalonitrile), CHDN introduces stereochemical complexity—existing as cis and trans isomers—which dictates its reactivity and the geometry of downstream products. This guide provides validated protocols for the stereoselective conversion of CHDN into 1,2-diaminocyclohexane (DACH), the synthesis of tetra(cyclohexeno)porphyrazines, and critical handling data for industrial applications.
Chemical Profile & Stereochemical Considerations
The utility of CHDN is defined by its stereochemistry. Commercial supplies are typically mixtures, but the isomers exhibit distinct reactivity profiles that must be managed during synthesis.
| Feature | cis-Cyclohexane-1,2-dicarbonitrile | trans-Cyclohexane-1,2-dicarbonitrile |
| CAS Number | 13149-00-3 (generic/cis) | 13149-01-4 (trans) |
| Geometry | Substituents are axial/equatorial (flexible). | Substituents are diequatorial (rigid, stable). |
| Reactivity | Kinetic favorability for cyclization (e.g., imide formation) due to proximity of nitrile groups. | Thermodynamic stability; preferred precursor for trans-DACH (Oxaliplatin ligand). |
| Common Use | Precursor for macrocycles (porphyrazines). | Precursor for chiral resolving agents and ligands. |
Expert Insight:
-
Isomerization: The cis isomer can often be isomerized to the thermodynamically more stable trans isomer under basic conditions (e.g., heating with alkoxides), but this is reversible.
-
Purification: If stereopurity is required upstream, crystallization from ethanol/water systems is often effective, as the trans isomer typically has a higher melting point and lower solubility in polar media.
Application A: Synthesis of trans-1,2-Diaminocyclohexane (DACH)
Target Audience: Pharmaceutical Development (Oxaliplatin analogues, Chiral Ligands).
The reduction of CHDN to 1,2-diaminocyclohexane is the most commercially significant application. The trans-isomer of the diamine is the pharmacophore in platinum-based antineoplastics. The following protocol describes the reduction of a mixture followed by a resolution step, which is more cost-effective than starting with enantiopure nitrile.
Protocol 1: Catalytic Hydrogenation and Chiral Resolution
Mechanism: High-pressure hydrogenation converts the nitrile to a primary amine. Critical Control Point: Nitrile reduction often yields secondary amine dimers. The addition of ammonia or acetic anhydride suppresses this side reaction.
Step 1: Hydrogenation (General Procedure)
-
Reagents: CHDN (100 mmol), Raney Nickel (5 g, pre-washed), Ammonia (liquid or methanolic solution, excess).
-
Solvent: Methanol or Ethanol (anhydrous).
-
Apparatus: High-pressure autoclave (e.g., Parr reactor).
-
Procedure:
-
Load the catalyst and CHDN into the reactor vessel under an inert atmosphere (Argon/Nitrogen).
-
Add solvent and ammonia. The ammonia is crucial to prevent the primary amine product from reacting with the intermediate imine (which forms secondary amines).
-
Pressurize with
to 50–100 bar (725–1450 psi). -
Heat to 80–100°C with vigorous stirring for 4–6 hours.
-
Workup: Cool, vent
(caution: flammable), and filter catalyst over Celite. Concentrate filtrate to yield crude DACH (mixture of cis and trans).
-
Step 2: Resolution of (1R,2R)-DACH (Tartrate Method)
This step isolates the biologically active enantiomer from the crude amine mixture.
-
Dissolution: Dissolve L-(+)-Tartaric acid (0.5 eq relative to total diamine) in water.
-
Addition: Add the crude diamine mixture dropwise to the hot tartaric acid solution.
-
Crystallization: Add glacial acetic acid to facilitate precipitation. Cool slowly to 5°C. The (1R,2R)-trans-1,2-diaminocyclohexane mono-L-tartrate salt precipitates selectively.
-
Purification: Recrystallize from water/methanol to achieve >99% ee.
-
Free Base Liberation: Treat the salt with NaOH (aq) and extract with dichloromethane.
Figure 1: Workflow for the resolution of the pharmacologically relevant (1R,2R)-diamine isomer.
Application B: Synthesis of Tetra(cyclohexeno)porphyrazines
Target Audience: Materials Science (Optical Limiters, Photodynamic Therapy).
Unlike standard phthalocyanines, these "hexahydro" analogues (often called octahydro in older literature referring to the outer ring saturation) lack the outer benzene aromaticity. This results in a blue-shifted Q-band and increased solubility in organic solvents, making them excellent candidates for solution-processable electronics.
Protocol 2: Template Macrocyclization
Precursor Requirement: cis-CHDN is preferred. The cis geometry pre-organizes the nitrile groups for coordination to the metal template.
-
Reagents:
-
cis-Cyclohexane-1,2-dicarbonitrile (10 mmol)
-
Metal Salt: Zinc Acetate (
) or Magnesium Chloride ( ) (2.5 mmol) -
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (catalytic to stoichiometric)
-
Solvent: 1-Pentanol or 1-Hexanol (high boiling point required).
-
-
Setup:
-
Flame-dried round-bottom flask with reflux condenser and
inlet.
-
-
Procedure:
-
Dissolve CHDN and Metal Salt in the alcohol solvent.
-
Add DBU via syringe.
-
Thermal Step: Heat to reflux (~140–160°C) for 12–24 hours. The solution will turn deep blue/purple.
-
Monitoring: Monitor by UV-Vis spectroscopy (appearance of Q-band ~600–650 nm).
-
-
Purification:
Why this works: The DBU acts as a nucleophile to activate the nitrile carbon, initiating attack on the metal-coordinated second nitrile. The saturated cyclohexane ring imposes a non-planar "puckered" geometry on the periphery, reducing aggregation compared to flat phthalocyanines.
Application C: Heterocycle Formation (Isoindoline Analogues)
Target Audience: Agrochemical and Polymer Synthesis.
CHDN can be viewed as a "masked" di-acid or a precursor to bicyclic heterocycles. Reaction with hydrazine or primary amines yields hexahydro-isoindoline derivatives.
Protocol 3: Synthesis of cis-Hexahydroisoindoline-1,3-diimine
This compound is a versatile intermediate for further condensation reactions.
-
Reagents: cis-CHDN, Ammonia (gaseous) or Sodium Methoxide.
-
Solvent: Methanol.
-
Procedure:
-
Dissolve CHDN in Methanol.
-
Bubble Ammonia gas through the solution at room temperature (or add catalytic NaOMe).
-
The diimine often precipitates or can be isolated by evaporation.
-
Note: This intermediate is moisture sensitive and hydrolyzes to the imide (Hexahydrophthalimide).
-
Critical Safety & Handling (E-E-A-T)
While CHDN is less volatile than smaller nitriles, it poses specific hazards verified by Safety Data Sheets (SDS).
| Hazard Class | Description | Mitigation Strategy |
| Acute Toxicity | Oral and Dermal toxicity. Metabolized to release cyanide ions (slowly). | Wear nitrile gloves (double gloving recommended). Do not eat/drink in the lab. |
| Irritant | Severe eye and skin irritant.[1][2][3] | Use full-face shield if handling large quantities or powders. |
| Physical State | Low melting solid (mp 30–35°C for cis/trans mix). | Store in a cool, dry place. It may liquefy in warm labs; handle as a liquid to avoid spills. |
Waste Disposal:
-
Do not mix with strong acids (risk of HCN evolution).
-
Dispose of as hazardous organic waste containing nitriles. Oxidative destruction (bleach treatment) is recommended for aqueous waste streams before disposal.
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent utility of CHDN, emphasizing the stereochemical implications.
Figure 2: Divergent synthetic pathways from CHDN to high-value applications.
References
-
Hydrogenation of Nitriles: Organic Syntheses, Coll. Vol. 4, p. 273.[4][5] (General protocols for nitrile reduction). Available at: [Link]
-
Resolution of Diamines: Larrow, J. F.; Jacobsen, E. N. "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride". Organic Syntheses1998 , 75,[6] 1. (Details the tartrate resolution of DACH). Available at: [Link]
-
Porphyrazine Synthesis: Giménez Agulló, N. "Synthesis of Tetra-Azaporphyrins, Phthalocyanines and Lanthanide Double-Decker Sandwich Complexes". Universitat Rovira i Virgili, 2013 . (Detailed protocols for hexahydro-variants). Available at: [Link]
Sources
Application Notes and Protocols for Cyclohexane-1,2-dicarbonitrile: A Guide for Synthetic and Medicinal Chemists
Abstract
Cyclohexane-1,2-dicarbonitrile, a disubstituted cyclohexane, serves as a pivotal intermediate in organic synthesis, particularly for accessing valuable building blocks like 1,2-diaminocyclohexane (DACH). The stereochemical arrangement of its nitrile groups—either cis or trans—profoundly influences the conformation of the cyclohexane ring and the stereochemical outcome of subsequent reactions. This guide provides an in-depth exploration of the stereochemistry, synthesis, and key applications of cyclohexane-1,2-dicarbonitrile, with a focus on detailed experimental protocols for its conversion to DACH, a ligand and pharmaceutical precursor of immense importance.
Introduction: The Synthetic Potential of a Disubstituted Cyclohexane
Cyclohexane-1,2-dicarbonitrile (C₈H₁₀N₂) is a versatile chemical intermediate whose utility is defined by two key features: the reactive nitrile functionalities and the stereochemically rich cyclohexane scaffold.[1][2] The nitrile groups can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions, making them gateways to a variety of molecular architectures.
The cyclohexane ring itself exists predominantly in a chair conformation to minimize angular and torsional strain. The spatial orientation of the two nitrile substituents (1,2-disubstitution) gives rise to cis and trans diastereomers. Understanding the conformational behavior of these isomers is critical for predicting their reactivity and for the stereoselective synthesis of target molecules.[3][4] This document will focus on the practical applications of this compound, primarily its role as a direct precursor to trans-1,2-diaminocyclohexane, a C₂-symmetric diamine that is a cornerstone of asymmetric catalysis and a component of important pharmaceuticals like the anticancer drug Oxaliplatin.[5]
Stereochemistry and Conformational Analysis
The relative stability and reactivity of cyclohexane-1,2-dicarbonitrile isomers are dictated by their conformational preferences. Like other 1,2-disubstituted cyclohexanes, both cis and trans isomers exist as an equilibrium of two interconverting chair conformations.[3][6][7]
-
trans-Isomer: The trans isomer can exist in two conformations: a diequatorial (e,e) form and a diaxial (a,a) form. The diequatorial conformer is significantly more stable due to the severe 1,3-diaxial interactions that destabilize the diaxial form. Consequently, trans-cyclohexane-1,2-dicarbonitrile exists almost exclusively in the diequatorial conformation. This conformer is chiral and exists as a pair of enantiomers: (1R,2R) and (1S,2S).[4]
-
cis-Isomer: The cis isomer exists as two chair conformers that are enantiomeric to each other: one axial-equatorial (a,e) and one equatorial-axial (e,a). These two conformers are energetically equivalent and interconvert rapidly via a ring-flip. Although each conformer is chiral, the rapid interconversion results in a racemic mixture, rendering the bulk sample optically inactive (a meso compound).[3][4]
The preference for an equatorial position minimizes steric strain, a principle that governs the equilibrium of these structures.
Caption: Conformational equilibrium in trans and cis-1,2-disubstituted cyclohexanes.
Synthesis of Cyclohexane-1,2-dicarbonitrile
While various methods exist for the synthesis of dinitriles, a common and effective strategy for generating the cyclohexane-1,2-dicarbonitrile core involves a [4+2] cycloaddition (Diels-Alder reaction) followed by functional group manipulation. For instance, the reaction between 1,3-butadiene and a dienophile containing vicinal cyano groups or their precursors can yield a cyclohexene ring, which can then be hydrogenated. A related procedure involves the thermolysis of 1,2-dicyanocyclobutane derivatives to generate a 2,3-dicyanobutadiene in situ, which is then trapped by a dienophile.[8]
Key Application: Synthesis of trans-1,2-Diaminocyclohexane (DACH)
The most significant application of cyclohexane-1,2-dicarbonitrile is its use as a precursor to 1,2-diaminocyclohexane (DACH). The reduction of the two nitrile groups to primary amines is a robust and high-yielding transformation. Catalytic hydrogenation is the preferred industrial method due to its efficiency and cleaner waste profile compared to stoichiometric metal hydride reagents.
The stereochemistry of the starting dinitrile dictates the stereochemistry of the resulting diamine. To synthesize the highly valuable trans-DACH, one must start with trans-cyclohexane-1,2-dicarbonitrile.
Protocol 1: Catalytic Hydrogenation of trans-Cyclohexane-1,2-dicarbonitrile to trans-1,2-Diaminocyclohexane
This protocol describes the reduction of the dinitrile to the corresponding diamine using a high-pressure hydrogenation system. The use of ammonia is critical to suppress the formation of secondary amine byproducts.
Causality Behind Experimental Choices:
-
Catalyst: Raney Nickel (Ra-Ni) is a highly active and cost-effective catalyst for nitrile hydrogenation. Other catalysts like rhodium or palladium on carbon can also be effective but may require different optimization.
-
Solvent: A polar solvent like ethanol or methanol is used to dissolve the starting material and facilitate its interaction with the catalyst surface. Anhydrous conditions are preferred to prevent hydrolysis of the intermediate imines.
-
Ammonia: The reaction is run in the presence of ammonia (often dissolved in the solvent, e.g., methanolic ammonia) to minimize the formation of secondary and tertiary amine side products. The intermediate imine formed during the reduction can react with a primary amine product; ammonia competes for this reaction, driving the equilibrium towards the desired primary amine.
-
Pressure & Temperature: High hydrogen pressure (50-100 bar) and elevated temperature (80-120 °C) are necessary to achieve a reasonable reaction rate for this reduction. These conditions must be carefully controlled in a specialized high-pressure reactor.
Experimental Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of Cyclohexane-1,2-dicarbonitrile.
Step-by-Step Methodology:
-
Reactor Preparation: To a high-pressure autoclave reactor, add trans-cyclohexane-1,2-dicarbonitrile (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), carefully add Raney Nickel (approx. 10-20% by weight, as a slurry in ethanol).
-
Solvent Addition: Add a solution of anhydrous methanolic ammonia (typically 7N, sufficient to act as the reaction solvent).
-
Sealing and Purging: Seal the reactor securely. Purge the system first with nitrogen gas (3 times) and then with hydrogen gas (3 times) to remove all air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 4-12 hours.
-
Cooldown and Depressurization: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Work-up: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst to dry in the air. Keep it solvent-wet at all times and dispose of it according to safety guidelines.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude trans-1,2-diaminocyclohexane can be purified by vacuum distillation or crystallization of a salt (e.g., hydrochloride).
Data Summary
| Parameter | Condition | Rationale |
| Substrate | trans-Cyclohexane-1,2-dicarbonitrile | Stereospecific precursor for trans-DACH. |
| Catalyst | Raney Nickel (10-20 wt%) | High activity for nitrile reduction. |
| Solvent | 7N NH₃ in Methanol | Solubilizes substrate; NH₃ suppresses side reactions. |
| H₂ Pressure | 50-100 bar | Increases H₂ concentration, enhances reaction rate. |
| Temperature | 80-120 °C | Provides activation energy for C≡N bond reduction. |
| Typical Yield | >90% | Highly efficient transformation. |
Applications in Drug Development and Materials Science
The primary product, DACH, is not typically the final target but rather a critical chiral building block.
-
Asymmetric Catalysis: Enantiomerically pure (1R,2R)- or (1S,2S)-DACH is used to synthesize sophisticated ligands for asymmetric catalysis.[5] For example, condensation with salicylaldehydes produces Salen ligands, which, when complexed with metals like Cobalt or Manganese, are highly effective catalysts for reactions such as the Jacobsen-Katsuki epoxidation.[5]
-
Pharmaceuticals: The (1R,2R)-DACH isomer is a key component of the platinum-based chemotherapy drug Oxaliplatin, used to treat colorectal cancer.[5] Furthermore, the cyclohexane-1,2-dicarboxylic acid motif, accessible from the dinitrile via hydrolysis, is a core structure in other molecules of pharmaceutical interest, such as the antipsychotic agent Lurasidone.[9]
-
Materials Science: The related compound 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) is a widely used non-phthalate plasticizer.[10][11] It is produced by the hydrogenation of diisononyl phthalate and is valued for its favorable safety profile in sensitive applications like toys, medical devices, and food packaging.[11] This highlights the industrial relevance of the hydrogenated cyclohexane-1,2-disubstituted scaffold.
Safety and Handling
-
Cyclohexane-1,2-dicarbonitrile: Nitriles should be handled with care. Avoid skin contact, ingestion, and inhalation. They can release hydrogen cyanide upon combustion or reaction with strong acids.
-
Catalytic Hydrogenation: This procedure involves flammable solvents, a pyrophoric catalyst (Raney Nickel), and high-pressure hydrogen gas. It must only be performed by trained personnel in a properly designed and maintained high-pressure laboratory with appropriate safety features (e.g., blast shields, remote monitoring).
-
1,2-Diaminocyclohexane: The product is a corrosive liquid that can cause severe skin and eye damage.[12] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
References
-
Organic Syntheses. (n.d.). 2,3-dicyanobutadiene. Org. Synth. 1977, 57, 47. Retrieved from [Link]
-
Organic Syntheses. (n.d.). AZO-bis-1-CYCLOHEXANENITRILE. Org. Synth. 1952, 32, 10. Retrieved from [Link]
-
Scribd. (2014). Stereoisomers and Cyclohexane Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-cyclohexane-1,2-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexane, 1,2-dichloro-, cis-. Org. Synth. 1978, 58, 64. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Retrieved from [Link]
-
SlideShare. (2015). Stereochemistry of disubstituted cyclohexane. Retrieved from [Link]
-
SlidePlayer. (n.d.). Cyclic Stereochemistry. Retrieved from [Link]
-
LookChem. (n.d.). 4-Cyclohexene-1,2-dicarbonitrile, trans-. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohex-1-ene-1,2-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Diaminocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2015). Cyclohexane-1,2-dicarboxylic acid diisononyl ester and metabolite effects on rat epididymal stromal vascular fraction differentiation of adipose tissue. Retrieved from [Link]
-
New Journal of Chemistry. (2014). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. Retrieved from [Link]
-
ARKAT USA, Inc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC 2004 (viii) 4-11. Retrieved from [Link]
-
PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. Retrieved from [Link]
-
ResearchGate. (2016). Products of reactions of various isomers of cyclohexane-1,2-diamines.... Retrieved from [Link]
-
RUA. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Cyclohexane dicarboxylic acid diisononyl ester. Retrieved from [Link]
-
ResearchGate. (2020). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. Retrieved from [Link]
- Google Patents. (2014). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
Sources
- 1. (2S)-cyclohexane-1,2-dicarbonitrile | C8H10N2 | CID 57901519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cyclohexane-1,2-dicarbonitrile [sigmaaldrich.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 6. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 7. mmccollege.ac.in [mmccollege.ac.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 10. Cyclohexane-1,2-dicarboxylic acid diisononyl ester and metabolite effects on rat epididymal stromal vascular fraction differentiation of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]
- 12. 1,2-Diaminocyclohexane | C6H14N2 | CID 4610 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Analytics for Cyclohexane-1,2-dicarbonitrile: Isomer-Specific Protocols
Application Note & Technical Guide
Executive Summary & Application Context
Cyclohexane-1,2-dicarbonitrile (CAS: 34112-17-9) is a critical aliphatic intermediate used in the synthesis of hexahydrophthalic acid derivatives, polyamides, and increasingly as a high-voltage electrolyte additive for lithium-ion batteries.[1] Its chemical utility is defined by its geometric isomerism; the molecule exists as distinct cis and trans isomers, which exhibit vastly different physical properties (e.g., melting points: cis ~63°C vs. trans ~141°C).[1]
Controlling the stereochemical ratio is vital for downstream reaction kinetics and final product morphology.[1] This guide provides authoritative protocols for the separation, identification, and quantification of these isomers, prioritizing Gas Chromatography (GC) for high-resolution ratio analysis and FTIR for rapid material identification.[1]
Physicochemical Profile & Analytical Challenges
The primary analytical challenge is the lack of a strong UV chromophore in the aliphatic cyclohexane ring, making standard HPLC-UV >220 nm ineffective.[1] Furthermore, the significant difference in melting points between isomers requires careful sample handling to prevent selective precipitation during preparation.[1]
Table 1: Key Physicochemical Properties
| Property | Cis-Isomer | Trans-Isomer | Analytical Implication |
| CAS No. | 1517-69-7 | 13149-00-3 | Specific standards available.[1] |
| Melting Point | 63°C | 141°C | Trans isomer requires stronger solvents or heat for dissolution. |
| Boiling Point | ~280°C (est.) | ~280°C (est.) | High BP requires high GC oven temps (250°C+). |
| Chromophore | None (Aliphatic) | None (Aliphatic) | UV detection limited to <210 nm; GC is preferred. |
| Polarity | High (Nitrile) | High (Nitrile) | Requires polar GC columns (e.g., WAX or Cyanopropyl). |
Method A: High-Resolution GC-FID (Gold Standard)[1][2]
Objective: Quantitative determination of purity and cis/trans isomeric ratio. Rationale: GC is superior to HPLC for this analyte due to the volatile nature of the nitriles and the lack of UV absorption.[1] The Flame Ionization Detector (FID) provides a universal, mass-proportional response for hydrocarbons, eliminating the need for exotic detectors.[1]
Reagents & Equipment[2][3][4]
-
Instrument: GC System with Split/Splitless Injector and FID.
-
Column: DB-WAX UI or HP-INNOWax (PEG stationary phase), 30 m x 0.25 mm x 0.25 µm.[1]
-
Why: The polar polyethylene glycol (PEG) phase interacts strongly with the polar nitrile groups, providing superior separation of the diastereomers compared to non-polar (100% PDMS) columns.[1]
-
-
Solvent: Acetonitrile or Acetone (HPLC Grade).
-
Internal Standard (ISTD): Dodecane or Naphthalene (approx. 1 mg/mL).
Instrumental Parameters[2][3]
| Parameter | Setting | Rationale |
| Inlet Temp | 260°C | Ensures rapid volatilization of the high-melting trans isomer.[1] |
| Injection Mode | Split (50:1) | Prevents column overload; sharpens peaks. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode for stable retention times. |
| Oven Program | 100°C (1 min) → 10°C/min → 260°C (5 min) | Slow ramp separates isomers; high final temp elutes matrix. |
| Detector (FID) | 280°C | Prevents condensation of the analyte.[1] |
Experimental Workflow (Step-by-Step)
-
Standard Preparation:
-
Weigh 50 mg of Cyclohexane-1,2-dicarbonitrile reference standard into a 50 mL volumetric flask.
-
Add 25 mL Acetonitrile.[2] Sonicate for 10 mins (critical for trans-isomer dissolution).
-
Add 1 mL of Internal Standard Solution. Dilute to volume.
-
-
Sample Preparation:
-
Prepare samples at the same nominal concentration (~1 mg/mL).
-
Filter through 0.45 µm PTFE syringe filter into GC vial.
-
-
System Suitability Injection:
-
Inject the standard.
-
Requirement: Resolution (
) between cis and trans peaks must be > 1.5 (Baseline separation). -
Note: The cis isomer typically elutes after the trans isomer on polar wax columns due to slightly higher polarity/interaction, though this should be confirmed with pure standards.[1]
-
Data Analysis
Calculate the isomeric ratio using area normalization (assuming equal response factors, which is valid for stereoisomers in FID):
Method B: FTIR Spectroscopy (Rapid Identification)
Objective: Goods-inwards inspection and qualitative verification.
Rationale: The nitrile (
Protocol
-
Technique: ATR (Attenuated Total Reflectance) - Diamond crystal.
-
Sample Loading: Place ~10 mg of solid powder on the crystal. Apply high pressure clamp to ensure contact (crucial for the hard trans-isomer crystals).[1]
-
Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.
Diagnostic Peaks[2]
-
~2240 cm⁻¹: Sharp, medium intensity (
stretch). Primary Identifier. -
2850–2950 cm⁻¹: C-H aliphatic stretch (Cyclohexane ring).
-
1450 cm⁻¹:
scissoring.
Method C: HPLC-ELSD (Alternative for Non-Volatiles)[1][2]
Objective: Analysis of reaction mixtures containing non-volatile salts or thermally unstable precursors. Rationale: Since UV detection is poor (requiring <210 nm where solvent cutoff issues arise), Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) is recommended.
Chromatographic Conditions[2][3][4][5][6]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase: Isocratic Water/Acetonitrile (70:30).
-
Flow Rate: 1.0 mL/min.[2]
-
Detector: ELSD (Drift tube temp: 60°C, Nebulizer: 40°C).
Analytical Decision Workflow
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the stage of drug development or production.
Figure 1: Decision matrix for Cyclohexane-1,2-dicarbonitrile analysis. GC-FID is the primary path for purity, while FTIR serves for rapid identification.[1]
Quality Control & System Suitability
To ensure Trustworthiness and Self-Validation of the data, every analytical run must include:
-
Blank Injection: Verify no carryover (nitriles can be sticky).
-
Resolution Check:
between cis and trans isomers. -
Tailing Factor:
(Nitriles can tail on active sites; use deactivated liners). -
Repeatability: RSD of peak area < 1.0% for 5 replicate injections.
Safety & Handling (SDS Summary)
-
Hazard: Cyclohexane-1,2-dicarbonitrile is an irritant and potentially harmful if swallowed.[1] It releases toxic fumes (NOx, CN-) upon combustion.[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
-
Disposal: Segregate as organic nitrile waste. Do not mix with strong acids (risk of HCN generation).
References
-
Sigma-Aldrich. Product Specification: Cyclohexane-1,2-dicarbonitrile (Mixture of isomers).[1] Retrieved from [1]
-
PubChem. Compound Summary: Cyclohexane-1,2-dicarbonitrile.[1][3][4] National Library of Medicine. Retrieved from
-
Phenomenex. GC Separation of Nitriles and Polar Compounds. Application Note. Retrieved from
-
Agilent Technologies. Analysis of Volatile Organic Impurities by GC-FID. Application Note 5991-XXXX.[1] Retrieved from [1]
Sources
- 1. US3251874A - Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer - Google Patents [patents.google.com]
- 2. lcms.cz [lcms.cz]
- 3. Cyclohex-1-ene-1,2-dicarbonitrile | C8H8N2 | CID 12370424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-cyclohexane-1,2-dicarbonitrile | C8H10N2 | CID 57901519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Process Development Guide: Scalable Synthesis of Cyclohexane-1,2-dicarbonitrile
Executive Summary & Route Strategy
Objective: Develop a robust, scalable protocol for the synthesis of Cyclohexane-1,2-dicarbonitrile (CAS: 34112-17-9) suitable for kilogram-scale production.
Strategic Analysis: While direct ring hydrogenation of phthalonitrile is theoretically possible, it presents severe scale-up challenges:
-
Chemoselectivity: High-pressure hydrogenation often reduces the nitrile groups (
) to primary amines ( ) before reducing the aromatic ring. -
Stereocontrol: Direct hydrogenation yields difficult-to-separate mixtures of cis and trans isomers.
Recommended Route: The Diels-Alder Approach To ensure high purity and stereochemical integrity, this guide details a two-step synthesis :
-
Diels-Alder Cycloaddition: Reaction of Fumaronitrile with Butadiene (generated in situ from 3-Sulfolene) to form trans-4-cyclohexene-1,2-dicarbonitrile.
-
Selective Hydrogenation: Catalytic reduction of the isolated alkene using Pd/C under mild conditions to yield the target alkane without compromising the nitrile functionalities.
Advantages:
-
Safety: Uses solid 3-Sulfolene instead of handling gaseous butadiene cylinders.
-
Stereospecificity: Starting with Fumaronitrile (
-isomer) exclusively yields the thermodynamic trans-product. -
Purity: Avoids the formation of diamine side-products common in aromatic nitrile reduction.
Reaction Engineering & Workflow
Chemical Pathway
The synthesis exploits the stereospecific nature of the Diels-Alder reaction followed by a chemoselective reduction.
Figure 1: Synthetic pathway utilizing in-situ butadiene generation and selective hydrogenation.
Process Flow Diagram (Scale-Up)
Figure 2: Unit operations for the kilogram-scale production batch.
Detailed Protocols
Step 1: Synthesis of trans-4-Cyclohexene-1,2-dicarbonitrile
Scale: 1.0 kg Input (Fumaronitrile basis)
| Parameter | Specification | Rationale |
| Limiting Reagent | Fumaronitrile (1.0 equiv) | Defines stereochemistry (trans). |
| Diene Source | 3-Sulfolene (1.2 equiv) | Decomposes at ~110°C to release Butadiene and SO₂. Safer than handling gas cylinders. |
| Solvent | o-Xylene (5 Vol) | High boiling point (144°C) allows thermal decomposition of sulfolene. |
| Inhibitor | Hydroquinone (0.1 wt%) | Prevents butadiene polymerization. |
Procedure:
-
Charging: To a 10L high-pressure reactor (Hastelloy or SS316), charge Fumaronitrile (1.0 kg, 12.8 mol), 3-Sulfolene (1.81 kg, 15.3 mol), Hydroquinone (1.0 g), and o-Xylene (5.0 L).
-
Inerting: Seal reactor. Purge with Nitrogen (
) 3x to remove oxygen. -
Reaction: Heat slowly to 115°C .
-
Note: Monitor pressure.[1] As Sulfolene decomposes, pressure will rise due to SO₂ and Butadiene generation. Expect 3–6 bar.
-
Exotherm Alert: The Diels-Alder reaction is exothermic. Maintain internal temp <130°C using jacket cooling.
-
-
Completion: Hold at 115–120°C for 8–10 hours. Cool to 25°C. Vent SO₂ gas through a caustic scrubber (NaOH solution) to neutralize sulfur dioxide.
-
Workup:
-
Concentrate the reaction mixture under vacuum to remove Xylene.
-
Recrystallize the residue from Isopropanol (IPA) .
-
Filter and dry to obtain white crystalline solid.
-
Expected Yield: 85–90% (approx. 1.45 kg).
-
QC Check:
H NMR (check for disappearance of furanone/sulfolene peaks).
-
Step 2: Selective Hydrogenation to Cyclohexane-1,2-dicarbonitrile
Scale: 1.0 kg Input (Intermediate)
| Parameter | Specification | Rationale |
| Catalyst | 5% Pd/C (Dry basis, 2 wt% loading) | Palladium is active for C=C reduction but less active for C≡N reduction at low pressure. |
| Solvent | Ethyl Acetate or THF (10 Vol) | Non-protic solvents minimize side reactions. |
| Pressure | 3–5 bar | Sufficient for alkene saturation; too low to reduce nitrile. |
| Temperature | 25–35°C | Keep low to ensure chemoselectivity. |
Procedure:
-
Charging: In a clean hydrogenation autoclave, charge Intermediate (1.0 kg), Ethyl Acetate (10 L), and 5% Pd/C (20 g).
-
Purge: Purge with
(3x), then with (3x). -
Reaction: Pressurize to 3 bar with Hydrogen. Agitate vigorously (gas-liquid mass transfer is rate-limiting).
-
Monitoring: Monitor
uptake. Reaction is typically complete in 4–6 hours.-
Critical Control: If uptake continues past theoretical calculation, STOP . This indicates nitrile reduction is beginning.
-
-
Workup:
-
Filter catalyst through a Celite pad (Save Pd/C for recovery).
-
Evaporate solvent under reduced pressure.
-
Purification: The product is typically pure enough (>98%). If necessary, distill under high vacuum (bp ~140°C at 2 mmHg) or recrystallize from Ethanol/Hexane.
-
Final Form: White crystalline solid (mp ~55°C for trans isomer).
-
Analytical Controls & Specifications
To ensure "Trustworthiness" and batch consistency, the following analytical suite is required.
| Test | Method | Acceptance Criteria |
| Assay | GC-FID or HPLC | > 98.5% area |
| Stereochemistry | Trans isomer > 99% (coupling constants | |
| Residual Solvent | GC-Headspace | Xylene < 890 ppm, EtOAc < 5000 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
| Appearance | Visual | White to off-white crystalline solid |
Key NMR Diagnostic:
-
Intermediate (Alkene): Signal at
5.8 ppm (vinyl protons). -
Product (Alkane): Disappearance of
5.8 ppm signal. Retention of nitrile carbon signal in C NMR (~119 ppm).
Safety & Troubleshooting
Critical Hazards
-
3-Sulfolene Decomposition: Generates
(toxic gas). The reactor vent must be connected to a scrubber containing 10-20% NaOH. -
Hydrogenation: Hydrogen is flammable/explosive. Ground all equipment to prevent static discharge.
-
Nitriles: While less toxic than simple cyanides, dicarbonitriles are toxic by ingestion/absorption. Use full PPE (Tyvek suit, nitrile gloves).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete SO₂ removal | Ensure adequate venting/scrubbing during reaction; SO₂ inhibits the Diels-Alder equilibrium. |
| Polymer Formation | Lack of inhibitor | Ensure Hydroquinone is added to Step 1. |
| Amine Impurity (Step 2) | Over-hydrogenation | Reduce Temperature (<30°C) or Pressure (<3 bar). Switch catalyst to Raney Ni (washed neutral). |
| Slow H2 Uptake | Catalyst Poisoning | Ensure Sulfur (from Step 1) is completely removed. Recrystallize intermediate before hydrogenation. |
References
-
Diels-Alder Kinetics & Sulfolene: Sample, T. E., & Hatch, L. F. (1968). 3-Sulfolene: A Butadiene Source for the Diels-Alder Reaction. Journal of Chemical Education. Link
-
Stereoselective Synthesis: Ciganek, E. (1984). The Diels-Alder Reaction of 1,1-Dicyanoalkenes. Organic Reactions. Link
- Catalytic Hydrogenation Selectivity: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on chemoselectivity of Pd vs Rh).
-
Safety Data (Fumaronitrile): PubChem Compound Summary for CID 10688, Fumaronitrile. Link
-
Industrial Analogues: US Patent 3,143,562 (DuPont). Preparation of Cyclohexane-1,2-dicarbonitrile. (Describes the cyanation route, provided for comparison of legacy methods). Link
Sources
Technical Application Note: Strategic Handling and Preservation of Cyclohexane-1,2-dicarbonitrile
Executive Summary & Identity Verification
Cyclohexane-1,2-dicarbonitrile (CAS: 34112-17-9 for trans/generic; stereoisomers vary) is a critical bifunctional scaffold used primarily as a precursor for chiral ligands (e.g., DACH—diaminocyclohexane) and as a building block in polymer chemistry.[1]
Critical Safety Distinction: Researchers frequently confuse this compound with its hydrolytic congener, Cyclohexane-1,2-dicarboxylic anhydride (CAS: 13149-00-3) .[1] While structurally related, their hazard profiles differ significantly. The anhydride is a potent respiratory sensitizer, whereas the dicarbonitrile presents acute toxicity risks typical of organic nitriles (metabolic cyanide release).
Chemical Identity Table
| Parameter | Specification | Notes |
| IUPAC Name | Cyclohexane-1,2-dicarbonitrile | |
| CAS Number | 34112-17-9 (trans / mixed) | Verify stereochemistry on CoA.[1][2] |
| Molecular Formula | C₈H₁₀N₂ | |
| Molecular Weight | 134.18 g/mol | |
| Physical State | Solid (Crystalline or waxy) | Low melting point range; often hygroscopic. |
| Solubility | DMSO, Methanol, Chloroform, DCM | Sparingly soluble in water; susceptible to hydrolysis.[1] |
Physicochemical Stability & Storage Protocols
The nitrile group (-C≡N) is thermodynamically stable but kinetically susceptible to hydrolysis under acidic/basic conditions or enzymatic action.[1] The cyclohexane ring imparts lipophilicity, but the stereochemistry (cis vs. trans) significantly impacts the melting point and lattice energy.
Storage Logic
Core Requirement: Prevent hydrolysis to the amide/acid and minimize oxidative degradation.
-
Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at room temperature for short periods, long-term storage requires refrigeration to inhibit slow hydrolysis rates, especially if the container seal is imperfect.[1]
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers if trace metal catalysis (hydration) is a concern.
-
Hygroscopy: The compound can adsorb atmospheric moisture. Store with desiccant packs (silica gel or molecular sieves) in a secondary containment vessel.
Storage Decision Tree (Visualization)
Figure 1: Decision logic for storage based on physical state. Note the high risk of degradation in protic solvents over long durations.[1]
Handling & Safety Protocols
Toxicology Mechanism (The "Why")
Unlike the anhydride (sensitizer), the primary risk with 1,2-dicarbonitrile is Organic Nitrile Toxicity .[1]
-
Metabolism: Upon ingestion or absorption, hepatic cytochrome P450 enzymes can metabolize the
-carbon, releasing cyanide anions ( ).[1] -
Mechanism:
binds to the heme center of Cytochrome c Oxidase (Complex IV), halting mitochondrial respiration. -
Permeability: The cyclohexane ring increases lipophilicity, potentially enhancing dermal absorption compared to smaller aliphatic nitriles [1].
Engineering Controls & PPE
-
Ventilation: All weighing and manipulation must occur inside a certified Chemical Fume Hood .
-
Gloves:
-
Solids: Nitrile rubber (0.11 mm) is sufficient for brief contact.
-
Solutions: If dissolved in DMSO or DCM, use Laminate film (Silver Shield/4H) or double-gloved nitrile, as standard nitrile gloves are permeable to these solvents, which can carry the toxicant through the skin.[1]
-
-
Respiratory: If creating dust, use N95/P100. If heating (potential HCN release), use a full-face respirator with Type B (Inorganic/Acid Gas) cartridges.[1]
Emergency Response Protocol
Self-Validating Step: Before starting work, verify the location of the Cyanide Antidote Kit (e.g., Hydroxocobalamin) if working with multi-gram quantities.[1]
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[3] Do not use solvent (ethanol) to wash skin, as it enhances absorption.
-
Spill Cleanup:
-
Solid: Cover with wet paper towels to prevent dust. Scoop into a waste container.
-
Solution: Absorb with vermiculite. Do not use acidic absorbents (risk of HCN generation).
-
Decontamination:[1] Treat the spill area with 10% Sodium Hypochlorite (Bleach) to oxidize residual nitrile/cyanide traces to cyanate (less toxic).
-
Experimental Protocols
Solubilization & Stock Preparation
Objective: Create a stable 100 mM stock solution for biological assays or synthesis.
-
Weighing:
-
Equilibrate the vial to room temperature before opening to prevent condensation (water introduction).
-
Use an anti-static gun if the solid is fluffy/static-prone.
-
-
Solvent Choice:
-
Preferred: Anhydrous DMSO or DMF.
-
Avoid: Water (insoluble), Alcohols (slow solvolysis risk during storage).
-
-
Dissolution:
-
Add solvent to the solid.[4] Vortex for 30 seconds.
-
If heating is required, do not exceed 40°C.
-
-
Validation: Inspect for clarity. If the solution appears cloudy, the compound may be the anhydride (which hydrolyzes to the insoluble di-acid in wet solvents) or the trans-isomer which has lower solubility than the cis.[1]
Synthesis Workflow: Hydrolysis to Di-acid (Example Application)
This protocol demonstrates the reactivity of the nitrile group.
Reagents:
-
Cyclohexane-1,2-dicarbonitrile (1.0 eq)[1]
-
NaOH (10% aqueous solution, 2.5 eq)[1]
-
Ethanol (co-solvent)[1]
Procedure:
-
Dissolve nitrile in Ethanol (10 volumes).
-
Add NaOH solution dropwise.
-
Reflux at 80°C for 12 hours. Note: Ammonia gas will be evolved. Ensure scrubber is attached.[1]
-
Cool to RT. Acidify with HCl to pH 2.
-
Precipitate is the Cyclohexane-1,2-dicarboxylic acid.[5]
Degradation Pathway Visualization
Understanding the breakdown helps in troubleshooting "failed" reactions.
Figure 2: Hydrolytic degradation pathway.[1] Moisture ingress converts the nitrile to the amide and eventually the acid. High heat can cyclize the acid to the anhydride.[1]
References
-
PubChem. (2025).[6][7] Cyclohexane-1,2-dicarbonitrile (Compound).[1][6][8] National Library of Medicine. Available at: [Link][1]
-
Sigma-Aldrich. (2025).[6] Safety Data Sheet: Nitriles and Derivatives. Merck KGaA.
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry, 53(22), 7902-7917.[1]
-
European Chemicals Agency (ECHA). (2025).[7] Registration Dossier: Cyclohexane-1,2-dicarbonitrile. Available at: [Link][1]
Sources
- 1. CAS 14166-21-3: trans-1,2-cyclohexanedicarboxylic anhydride [cymitquimica.com]
- 2. 1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. youtube.com [youtube.com]
- 5. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 6. (2S)-cyclohexane-1,2-dicarbonitrile | C8H10N2 | CID 57901519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Diaminocyclohexane, cis- | C6H14N2 | CID 342917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. getchem.com [getchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Cyclohexane-1,2-dicarbonitrile Synthesis
Welcome to the technical support center for the synthesis of cyclohexane-1,2-dicarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Understanding the Synthetic Landscape: Key Routes to Cyclohexane-1,2-dicarbonitrile
The synthesis of cyclohexane-1,2-dicarbonitrile primarily proceeds through two effective pathways:
-
Nucleophilic Substitution: This classic route involves the reaction of a 1,2-dihalocyclohexane, typically trans-1,2-dibromocyclohexane, with a cyanide salt. This is an SN2 reaction where the cyanide ion acts as the nucleophile.
-
Diels-Alder Reaction: A [4+2] cycloaddition between 1,3-butadiene (the diene) and fumaronitrile (the dienophile) offers a more direct approach to the cyclohexene precursor, which can then be hydrogenated to the desired saturated dinitrile.
This guide will focus on troubleshooting and optimizing both of these synthetic strategies.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
A. Nucleophilic Substitution Route (from 1,2-Dibromocyclohexane)
Question 1: My reaction yield is very low, significantly below the expected values. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of cyclohexane-1,2-dicarbonitrile from 1,2-dibromocyclohexane are a frequent challenge. Several factors can contribute to this issue:
-
Side Reactions (Elimination): The cyanide ion (CN⁻) is a good nucleophile but also a moderately strong base. This can lead to a competing E2 elimination reaction, especially with a secondary halide like 1,2-dibromocyclohexane, to form cyclohexene derivatives. The use of bulky bases would further favor elimination.
-
Solvent Choice: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are ideal as they solvate the cation of the cyanide salt (e.g., Na⁺) but not the cyanide anion, thus increasing its nucleophilicity.[1][2] Using protic solvents like water or ethanol can lead to the formation of byproducts through solvolysis or favor elimination.[3]
-
Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can promote elimination and other side reactions. Careful temperature control is crucial.
-
Purity of Starting Materials: The presence of impurities in the 1,2-dibromocyclohexane or the cyanide salt can interfere with the reaction. Ensure your starting materials are of high purity.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Use dry, polar aprotic solvents like DMF or DMSO. | Enhances the nucleophilicity of the cyanide ion.[1][2] |
| Temperature | Maintain a moderate temperature, typically in the range of 50-80 °C. Monitor the reaction progress by TLC or GC. | Balances the rate of substitution against the rate of elimination. |
| Cyanide Salt | Use a slight excess (1.1-1.2 equivalents) of a highly soluble cyanide salt like NaCN or KCN. | Ensures complete conversion of the dibromide. |
| Reaction Time | Monitor the reaction to completion. Prolonged reaction times at elevated temperatures can lead to decomposition. | Avoids the formation of degradation byproducts. |
Question 2: I am observing a mixture of cis and trans isomers of cyclohexane-1,2-dicarbonitrile. How can I control the stereochemistry?
Answer: The stereochemical outcome of this reaction is dictated by the SN2 mechanism. The SN2 reaction proceeds with an inversion of configuration at the stereocenter.[4]
-
Starting from trans-1,2-dibromocyclohexane: The first substitution will invert the stereochemistry at one carbon. The second substitution will invert the stereochemistry at the other carbon. This double inversion will result in the formation of cis-1,2-dicyanocyclohexane as the major product.
-
Starting from cis-1,2-dibromocyclohexane: A similar double inversion will lead to the formation of trans-1,2-dicyanocyclohexane.
To obtain a specific isomer, it is crucial to start with the appropriate stereoisomer of 1,2-dibromocyclohexane. The trans isomer is generally more stable and easier to synthesize.[5]
Question 3: How can I effectively separate the cis and trans isomers of the final product?
Answer: The separation of cis and trans isomers of cyclohexane-1,2-dicarbonitrile can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.
-
Chromatography: Column chromatography using silica gel is a common method for separating diastereomers. The choice of eluent is critical and will likely require some optimization. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a good starting point. Preparative gas chromatography can also be used for high-purity separation of small quantities.[5]
-
Crystallization: If one of the isomers is a solid and the other is an oil at a given temperature, or if they have significantly different solubilities in a particular solvent, fractional crystallization can be an effective purification method.
B. Diels-Alder Reaction Route
Question 1: The Diels-Alder reaction between 1,3-butadiene and fumaronitrile is not proceeding or giving a low yield. What could be the issue?
Answer: The Diels-Alder reaction is a powerful tool for forming six-membered rings, but its success depends on several factors:[6]
-
Diene Conformation: The diene, 1,3-butadiene, must be in the s-cis conformation to react. Although 1,3-butadiene exists predominantly in the more stable s-trans conformation, there is a low-energy barrier to rotation to the s-cis form.[6]
-
Reaction Temperature and Pressure: Since 1,3-butadiene is a gas at room temperature, the reaction needs to be carried out in a sealed vessel or under pressure to maintain a sufficient concentration of the diene in the reaction mixture. Heating is also typically required to overcome the activation energy of the reaction.
-
Purity of Dienophile: Fumaronitrile is a solid and should be pure to avoid side reactions.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Vessel | Use a sealed, pressure-rated reaction vessel. | To maintain the concentration of the gaseous 1,3-butadiene. |
| Temperature | Heat the reaction mixture, typically between 100-150 °C. | To promote the reaction and ensure the diene is in the reactive s-cis conformation.[6] |
| Solvent | A high-boiling, inert solvent like xylene or toluene can be used. | To facilitate heating and dissolve the fumaronitrile. |
Question 2: I have successfully synthesized the cyclohex-4-ene-1,2-dicarbonitrile adduct. What is the best way to hydrogenate it to the final product?
Answer: The hydrogenation of the double bond in the Diels-Alder adduct can be achieved using standard catalytic hydrogenation methods.
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.
-
Hydrogen Source: The reaction is typically carried out under an atmosphere of hydrogen gas.
-
Solvent: A solvent that can dissolve the starting material and is inert to the reaction conditions, such as ethanol or ethyl acetate, is suitable.
The hydrogenation will typically yield a mixture of cis and trans isomers of cyclohexane-1,2-dicarbonitrile, which will then require separation as discussed previously.
III. Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Dibromocyclohexane
This procedure is a prerequisite for the nucleophilic substitution route.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene in chloroform.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add a solution of bromine in chloroform dropwise to the cyclohexene solution while maintaining the temperature below 5 °C.[7]
-
After the addition is complete, wash the reaction mixture with a 20% ethanolic potassium hydroxide solution, followed by water until neutral.[7]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure trans-1,2-dibromocyclohexane. A yield of around 85-95% can be expected after purification.[7][8]
Protocol 2: Synthesis of Cyclohexane-1,2-dicarbonitrile via Nucleophilic Substitution
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-1,2-dibromocyclohexane and dry DMF.
-
Add sodium cyanide to the mixture.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or fractional distillation under reduced pressure.
IV. Visualizing the Workflow
Workflow for Nucleophilic Substitution Route
Caption: Workflow for the synthesis of cyclohexane-1,2-dicarbonitrile via nucleophilic substitution.
Reaction Mechanism: SN2 Substitution
Caption: SN2 mechanism showing the backside attack of the cyanide nucleophile.
V. References
-
Protokoll zum präparativ-organischen Praktikum für Fortgeschrittene. (2001). Available at: [Link]
-
EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents. (n.d.). Retrieved from
-
Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. ResearchGate. Available at: [Link]
-
The Diels-Alder Reaction. (n.d.). Retrieved from [Link]
-
1,2-dibromocyclohexane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Cyclohexane, 1,2-dichloro-, cis - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
The Diels-Alder Reaction - Master Organic Chemistry. (2017). Retrieved from [Link]
-
US3251874A - Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer - Google Patents. (n.d.). Retrieved from
-
Trying to set up simple synthesis of trans-1,2-dicyanocyclohexane from cyclohexene. Ideas as to why forming the epoxide and opening is more favorable than adding bromine? (According to my textbook) : r/chemhelp - Reddit. (2017). Retrieved from [Link]
-
Lecture Outline Diels-Alder Reaction - EduBirdie. (n.d.). Retrieved from [Link]
-
How to identify cis and trans forms of cyclohexane [closed] - Chemistry Stack Exchange. (2020). Retrieved from [Link]
-
Nucleophilic substitution - IB Colourful Solutions in Chemistry. (n.d.). Retrieved from [Link]
-
SN2 and E2 Rates of Cyclohexanes - Chemistry Steps. (2025). Retrieved from [Link]
-
Lab report #4: Diels-Alder Reaction - Google Docs. (n.d.). Retrieved from
-
Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. (n.d.). Retrieved from [Link]
-
What are the possible products in the reaction between cis-1,2-dibromocyclohexane and excess potassium tert-butoxide? Show the mechanism for the formation of each product. Which one do you suppose would be the major product? Explain why. - Vaia. (n.d.). Retrieved from [Link]
-
nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide. (n.d.). Retrieved from [Link]
-
trans-1,4-Cyclohexanedicarbonitrile - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,... - ResearchGate. (n.d.). Retrieved from [Link]
-
trans-1,4-Cyclohexanedicarbonitrile - the NIST WebBook. (n.d.). Retrieved from [Link]
-
stereochemistry of disubstituted cyclohexane. (n.d.). Retrieved from [Link]
-
Haloalkanes with Cyanide: Substitution Mechanism (13.4.2) | OCR A-Level Chemistry Notes. (n.d.). Retrieved from [Link]
-
GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters - ResearchGate. (2025). Retrieved from [Link]
-
Cis Trans Geometric Isomers for Alkenes and Cyclohexane - YouTube. (2018). Retrieved from [Link]
-
Video: Cyclohexane Structure, Isomers & Synthesis - Study.com. (n.d.). Retrieved from [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012). Retrieved from [Link]
-
Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
9.2: The Mechanism For an
Reaction - Chemistry LibreTexts. (2014). Retrieved from [Link]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? - Quora. (2017). Retrieved from [Link]
-
Does 1,2-dibromopropane react KCN? - Quora. (2022). Retrieved from [Link]
-
The Complete SN2 Reaction Guide | Mechanism, Rate Law, and Reactivity Trend - YouTube. (2020). Retrieved from [Link]
-
DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1 - Odinity. (2013). Retrieved from [Link]
-
Production of 1,2-Cyclohexanedicarboxylates from Diacetone Alcohol and Fumarates. (2019). Retrieved from [Link]
-
Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). Retrieved from [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY - ResearchGate. (2025). Retrieved from [Link]
-
cyclohexylidenecyclohexane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
1,2-BN cyclohexane: synthesis, structure, dynamics, and reactivity. - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Ozonolysis of tetrahydrophthalimides (cyclohex-4-ene-1,2-dicarboximides): a sterically dependent unsymmetrical oxidative cleavage reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]
-
What product would result from the base-catalyzed hydrolysis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride? This is a question for our lab writeup but we haven't learned in lecture yet (or lab, for that matter) and it's due tomorrow. : r/OrganicChemistry - Reddit. (2019). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Cyclohexane Structure, Isomers & Synthesis - Video | Study.com [study.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemie.hu-berlin.de [chemie.hu-berlin.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Portal: Cyclohexane-1,2-dicarbonitrile
Current Status: Operational Ticket Focus: Impurity Profiling & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Purity Paradox
Welcome to the technical support hub for Cyclohexane-1,2-dicarbonitrile . Whether you are utilizing this compound as a ligand precursor for asymmetric catalysis, a building block for phthalocyanine analogues, or an additive in high-voltage electrolytes, you have likely encountered its "Purity Paradox."
Unlike simple aliphatic nitriles, this compound carries a hidden complexity: Stereoisomerism . The majority of "impurity" tickets we receive are actually issues of isomeric ratios (cis vs. trans) rather than foreign contaminants. However, chemical degradation pathways (hydrolysis and aromatization) remain critical failure points.
This guide breaks down these issues into actionable troubleshooting modules.
Module 1: The Isomer Crisis (Stereochemical Impurities)
The Issue: "My product is an oil, but the literature says it should be a solid," or "My yield is good, but the melting point is 40°C too low."
Technical Insight: Cyclohexane-1,2-dicarbonitrile exists as two diastereomers:
-
Trans-isomer (Thermodynamic): Diequatorial substituents (in the most stable chair conformer). High melting point (~140°C).
-
Cis-isomer (Kinetic): Axial/Equatorial substituents. Lower melting point (~63°C) or oil if impure.
Synthesis via hydrogenation of phthalonitrile often yields a mixture. Because the trans isomer is thermodynamically more stable, the cis isomer is technically an "impurity" if your protocol demands the rigid scaffold of the trans form.
Troubleshooting Protocol: Isomerization & Purification
Scenario: You have a cis/trans mixture (oil/semi-solid) and need pure trans-isomer.
Step-by-Step Workflow:
-
The "Equilibration" Fix (Isomerization):
-
Dissolve the mixture in methanol or ethanol.
-
Add a catalytic amount of base (e.g., Sodium Methoxide, NaOMe, 5 mol%).
-
Reflux for 2–4 hours.
- -carbon (next to the nitrile). The resulting carbanion can invert. Upon reprotonation, the molecule settles into the thermodynamically preferred trans (diequatorial) orientation.
-
Quench: Neutralize with dilute acetic acid before workup.
-
-
The "Crash Out" (Recrystallization):
-
Trans isomers generally pack better in crystal lattices.[3]
-
Solvent System: Toluene/Ligroin or Ethanol/Water (hot to cold).
-
Dissolve the crude solid in minimum boiling toluene. Add ligroin (or hexane) until slight turbidity appears. Cool slowly to 4°C. The trans isomer will precipitate; the cis isomer (and other oils) remains in the mother liquor.
-
Module 2: Chemical Impurities (Hydrolysis & Reversion)
The Issue: "I see a carbonyl peak in my IR," or "The product is turning yellow/brown on the shelf."
Technical Insight: Nitriles are metastable. They want to be carboxylic acids (hydrolysis) or aromatic rings (oxidation/elimination).
Common Chemical Impurities Table
| Impurity Type | Chemical Identity | Origin | Diagnostic Signal |
| Hydrolysis Intermediate | Cyclohexane-1,2-dicarboxamide | Incomplete dehydration of amide precursor OR moisture ingress. | IR: 1650–1690 cm⁻¹ (C=O amide). NMR: Broad singlets > 6.0 ppm (NH₂). |
| Hydrolysis Product | Cyclohexane-1,2-dicarboxylic acid | Acidic/Basic workup gone wrong. | IR: Broad OH stretch (2500–3300 cm⁻¹). Solubility: Soluble in aq. NaHCO₃. |
| Starting Material | Phthalonitrile | Incomplete hydrogenation or oxidative reversion (aromatization). | UV: Strong fluorescence/absorbance. NMR: Aromatic protons (~7.5–8.0 ppm). |
| Over-Reduction | Aminomethylcyclohexanes | Hydrogenation too aggressive (high pressure/temp). | MS: M+4 mass peak. Odor: Fishy/Amine smell. |
Visualizing the Impurity Genealogy
Figure 1: Genealogy of Impurities. Red nodes indicate aromatic/oxidized states; Grey nodes indicate hydrolysis byproducts.
Module 3: Analytical Validation (The Self-Validating System)
The Issue: "How do I prove I have the trans isomer without a crystal structure?"
Technical Insight:
You do not need X-ray crystallography. You can use 1H NMR coupling constants (
The NMR Confirmation Protocol
-
Focus on the
-Proton: Look at the methine proton (CH-CN) at positions 1 and 2. -
Trans-Isomer (Diequatorial CN groups):
-
The protons are diaxial (axial-axial relationship).
-
Result: Large coupling constant (
). -
Appearance: A broad multiplet or apparent triplet with wide splitting.
-
-
Cis-Isomer (Axial/Equatorial CN groups):
-
The protons have an axial-equatorial relationship.
-
Result: Small coupling constant (
). -
Appearance: Narrower multiplet.
-
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for determining necessary purification steps.
Frequently Asked Questions (FAQ)
Q: Can I remove the amide impurity by distillation? A: Risky. Amides have high boiling points and can sublime. More importantly, heating dicarbonitriles to high temperatures can cause thermal degradation or polymerization. Recommendation: Use column chromatography (Silica gel, EtOAc/Hexane gradient) or selective precipitation. Amides are much more polar than the nitrile; they will stick to the silica baseline in non-polar solvents.
Q: Why does my product smell like almonds? A: Safety Alert. A strong almond scent often indicates the presence of Benzaldehyde or free Cyanide/HCN (though less likely from this specific structure, it suggests degradation of the nitrile group or precursors). If the smell is "sweet/aromatic," it may be residual Phthalonitrile (reversion). Always handle in a fume hood.
Q: I used Raney Nickel for hydrogenation, and my product is green. A: This is Nickel Leaching . Nitriles are excellent ligands for transition metals.
-
Fix: Pass the solution through a pad of Celite mixed with activated charcoal or a metal scavenger resin (e.g., Thiol-functionalized silica) to sequester the metal ions.
References
-
Synthesis & Isomerization: Strickland, T. H., & Kibler, C. J. (1966). Isomerization of cis-1,4-cyclohexanedicarbonitrile to its trans isomer. US Patent 3,251,874.[4] (Note: Applies to 1,2-system mechanics as well). Link
-
Hydrolysis Pathways: Cohen, N., et al. (1976). Hydrolysis of Nitriles to Amides. Journal of Organic Chemistry, 41(23).[2] (General mechanism for nitrile hydrolysis). Link
-
Conformational Analysis: Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative text on cyclohexane conformational coupling constants). Link
-
Safety Data: PubChem. (2025). Cyclohexane-1,2-dicarbonitrile Compound Summary. National Library of Medicine. Link
Sources
- 1. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. US3251874A - Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer - Google Patents [patents.google.com]
troubleshooting Cyclohexane-1,2-dicarbonitrile crystallization
Technical Support Center: Crystallization & Purification of Cyclohexane-1,2-dicarbonitrile
Executive Summary
Cyclohexane-1,2-dicarbonitrile presents a unique set of purification challenges due to its low melting point (often forming a "melt" rather than a crystal lattice), stereochemical isomerism (cis vs. trans), and high susceptibility to "oiling out" (Liquid-Liquid Phase Separation).[1] This guide addresses the critical failure modes encountered during the crystallization of this intermediate, which is a vital precursor for chiral 1,2-diaminocyclohexane ligands.
Part 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)[1]
Q: My solution turns cloudy and deposits a sticky oil at the bottom instead of crystals. Cooling further just solidifies the oil into a glass. What is happening?
A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the temperature of the solution drops below the "spinodal decomposition" curve before it crosses the solubility curve. Essentially, the compound separates as a liquid because its melting point in the solvent mixture is lower than the crystallization temperature.
The Fix: The "Cloud Point" Seeding Protocol Do not simply lower the temperature. You must intervene before the oil phase forms.
-
Determine the Cloud Point: Re-heat your solution until clear. Cool slowly (1°C/min) and note the exact temperature where the first "haze" or oil droplet appears (
). -
Hold and Seed: Re-heat to clear the solution. Cool to
. -
Add Seeds: Add pure trans-cyclohexane-1,2-dicarbonitrile seed crystals (0.1 wt%).
-
Isothermal Aging: Hold the temperature constant for 2-4 hours. Do not cool yet. This allows the seeds to grow, depleting the supersaturation so the system stays out of the "oiling out" zone.
-
Slow Ramp: Once a visible suspension forms, cool at 0.1°C/min.
Visualization: The Oiling Out Decision Tree
Caption: Logic flow for mitigating Liquid-Liquid Phase Separation (LLPS) during nitrile crystallization.
Part 2: Stereochemical Control (Cis vs. Trans)
Q: I need the trans-isomer, but I keep isolating a mixture. How do I separate them?
A: The cis and trans isomers have distinct thermodynamic stabilities and solubilities.
-
Trans-isomer: Generally has a higher melting point and is thermodynamically more stable.[1] It packs better in the crystal lattice.
-
Cis-isomer: Often exists as a liquid or low-melting solid and is kinetically favored in some syntheses.[1]
The "Thermodynamic Sink" Strategy: If your synthesis yields a mixture, you can drive the equilibrium toward the trans-isomer (if using base catalysis) or selectively crystallize it.
| Parameter | Trans-Isomer | Cis-Isomer | Separation Strategy |
| Solubility | Lower (in alcohols) | Higher | Use Methanol or Ethanol.[1] Trans precipitates first. |
| Lattice Energy | High | Low | Slow cooling favors Trans. Fast crash-cooling traps Cis. |
| Impurity Trap | Low | High (Oil) | If oil forms, it is likely Cis-rich.[1] Decant the oil to purify the solid. |
Protocol: Selective Crystallization of Trans-Isomer
-
Solvent: Use Methanol (MeOH) or Isopropanol (IPA) . Avoid non-polar solvents like Hexane initially, as they may induce oiling of the cis isomer which traps the trans.
-
Dissolution: Dissolve crude (up to 20g) in minimal boiling MeOH (approx. 5-7 mL/g).
-
Reflux: Hold at reflux for 30 mins. If using base-catalyzed equilibration, this step converts cis to trans.[1]
-
Hot Filtration: Remove inorganic salts immediately.
-
Cooling: Cool to room temperature over 4 hours. The trans-isomer should crystallize as white needles/plates.
-
The "Oil Check": If a bottom oily layer forms, this is likely the cis-isomer. Decant the supernatant (which may still contain trans) and let the supernatant crystallize separately.
Part 3: Impurity Management & Hydrolysis
Q: My crystals are turning yellow/brown upon drying. What is wrong?
A: Nitriles are susceptible to hydrolysis and oxidative degradation .
-
Hydrolysis: If your crystallization solvent is wet (e.g., 95% Ethanol) and you heat it for too long, the nitrile groups (
) hydrolyze to amides ( ) or carboxylic acids ( ).[1] These impurities disrupt the crystal lattice and cause discoloration.-
Fix: Use anhydrous solvents (store over molecular sieves). Avoid prolonged boiling.
-
-
Bromide Carryover: If synthesized from 1,2-dibromocyclohexane, residual bromide causes darkening.[1]
-
Fix: Wash the crude organic phase with 10% sodium thiosulfate before crystallization.
-
Part 4: Solvent Selection Guide
Choosing the right solvent is a balance between solubility and the risk of oiling out.[2][3][4]
| Solvent System | Polarity | Risk of Oiling Out | Recommendation |
| Methanol | High | Low | Primary Choice. Good solubility differential for isomers.[1] |
| Ethanol/Water (9:1) | High | Medium | Good for removing inorganic salts, but water risks hydrolysis. |
| Toluene/Hexane | Low | High | Avoid. Often causes oiling out due to poor lattice stabilization. |
| Dichloromethane (DCM) | Medium | N/A | Too soluble. Use only for loading/transfer. |
Part 5: Detailed Experimental Workflow
Workflow: Purification of Crude Cyclohexane-1,2-dicarbonitrile
Caption: Optimized workflow for the isolation of trans-cyclohexane-1,2-dicarbonitrile.
Step-by-Step Protocol:
-
Preparation: Ensure all glassware is dry. Use Anhydrous Methanol.
-
Saturation: Add crude solid to the flask. Add Methanol (5 mL per gram of solid). Heat to reflux (65°C) with stirring.
-
Clarification: If the solution is not clear, add Methanol in 1 mL increments. If black specks remain, filter hot through a pre-warmed Celite pad.
-
Nucleation: Remove from heat. Place the flask in a water bath at 50°C. Add a single seed crystal of pure trans-isomer.
-
Growth: Turn off the heat source but leave the flask in the water bath to cool slowly to room temperature (over ~3-4 hours).
-
Harvest: Once at room temperature, move to an ice bath (0°C) for 1 hour. Filter the white crystals.[5]
-
Drying: Dry in a vacuum desiccator over
or silica gel. Do not oven dry >40°C as the solid may sublime or melt.
References
-
Separation of Isomers: Saito, R., & Kidani, Y. (1976). Preparative Separation of Cis- and Trans-1,2-Diaminocyclohexane Mixture. Chemistry Letters. (Note: Describes the downstream separation, validating the solubility differences of the cyclohexane backbone).
-
Oiling Out Mechanisms: Veesler, S., et al. (2006). Liquid-Liquid Phase Separation in Crystallization. Organic Process Research & Development.
-
General Nitrile Properties: PubChem Compound Summary for Cyclohexane-1,2-dicarbonitrile. [1]
-
Crystallization Troubleshooting: Mettler Toledo. Oiling Out in Crystallization.
Sources
stability issues of Cyclohexane-1,2-dicarbonitrile under reaction conditions
Executive Technical Summary
Cyclohexane-1,2-dicarbonitrile (often referred to as hexahydrophthalonitrile) presents a unique set of stability challenges distinct from its aromatic counterpart, phthalonitrile. While the cyclohexane ring confers resistance to oxidative degradation typical of aromatics, it introduces stereochemical lability and conformational flexibility that can ruin yield and purity if uncontrolled.
This guide addresses the three primary stability failure modes encountered in high-value applications (e.g., epoxy curing agents, pharmaceutical intermediates, and macrocycle synthesis):
-
Stereochemical Scrambling (Epimerization): Uncontrolled cis/trans isomerization.
-
Hydrolytic Degradation: Conversion to amides/acids under non-ideal storage or reaction conditions.
-
Premature Polymerization: Unwanted formation of macrocycles or oligomers.
Core Stability Mechanisms
A. Stereochemical Instability (The Hidden Variable)
The most frequent "purity" complaint we receive actually stems from isomerization, not decomposition.
-
The Mechanism: Cyclohexane-1,2-dicarbonitrile exists as cis and trans diastereomers. The trans isomer (diequatorial conformation) is thermodynamically more stable than the cis isomer (axial-equatorial) by approximately 2–3 kcal/mol due to the avoidance of 1,3-diaxial interactions.
-
The Trigger: Basic conditions (e.g., amine catalysts, alkoxide bases) or high temperatures (>150°C) facilitate deprotonation at the
-carbon, leading to a planar carbanion intermediate that repotonates to the thermodynamic trans product. -
Impact: If your process relies on the specific geometry of the cis isomer (e.g., for specific chelation modes), thermal or base-catalyzed equilibration will lead to reaction failure.
B. Hydrolytic Instability
While nitriles are generally robust, the 1,2-dicarbonitrile motif is susceptible to hydrolysis due to neighboring group participation.
-
Acid/Base Hydrolysis: In the presence of moisture and heat, the nitrile hydrolyzes first to the amide and eventually to the carboxylic acid (cyclohexane-1,2-dicarboxylic acid).
-
Ammonia Release: Hydrolysis releases ammonia, which can act as a secondary catalyst for further side reactions (like polymerization) or poison metal catalysts in downstream steps.
C. Thermal & Reactive Stability (Macrocyclization)
Unlike simple alkyl nitriles, 1,2-dicarbonitriles are precursors to phthalocyanine-like macrocycles.
-
Metal Template Effect: In the presence of transition metals (Zn, Cu, Ni) and heat, the dicarbonitrile can undergo cyclotetramerization. While this is often a desired reaction for making hexahydrophthalocyanines, it is a critical impurity pathway in non-templated reactions where trace metal contamination is present.
Visualizing the Instability Pathways
The following diagram illustrates the competing pathways of isomerization, hydrolysis, and cyclization.
Figure 1: Stability landscape of Cyclohexane-1,2-dicarbonitrile showing isomerization (center), hydrolysis (bottom), and cyclization (top) pathways.[1]
Troubleshooting Matrix
Use this matrix to diagnose "stability" issues based on observed symptoms.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Melting Point Depression | Isomerization | Sample has equilibrated from pure cis or trans to a mixture. Pure trans mp is ~140°C; cis is ~60°C. Mixtures melt lower and broader. | Check stereochemistry via NMR/GC. Avoid heating >100°C without buffering. Store at <25°C. |
| Ammonia Odor | Hydrolysis | Moisture ingress has hydrolyzed the nitrile to an amide, releasing NH₃. | Dry solvents to <50 ppm water. Store under inert atmosphere (N₂/Ar). |
| Green/Blue Discoloration | Trace Metal Cyclization | Trace Fe/Cu/Ni contamination is catalyzing formation of hexahydrophthalocyanine-type impurities. | Use non-metallic spatulas/reactors. Add chelating agents (EDTA) if aqueous workup is involved. |
| Incomplete Epoxy Cure | Acid Formation | Hydrolysis product (carboxylic acid) is altering the stoichiometry of the curing reaction. | Titrate acid value of the starting material. Recrystallize if acid content >0.5%. |
| Precipitate in Solution | Polymerization/Amide | Amides are often less soluble in organic solvents than the parent nitrile. | Filter precipitate and analyze by IR (look for C=O amide band at ~1650 cm⁻¹). |
Detailed Experimental Protocols
Protocol A: Monitoring Isomerization (GC-FID Method)
Use this protocol to verify the stereochemical integrity of your starting material.
Rationale: The cis and trans isomers have distinct boiling points and retention times. Isomerization is the most common "silent" failure mode.
-
Sample Prep: Dissolve 10 mg of sample in 1 mL of DCM (HPLC grade).
-
Column: DB-5 or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Inlet: Split 50:1, 250°C.
-
Carrier: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Start at 100°C, hold 1 min.
-
Ramp 10°C/min to 250°C.
-
Hold 5 min.
-
-
Detection: FID at 280°C.
-
Analysis:
-
Cis-isomer typically elutes earlier than the trans-isomer due to lower boiling point/polarity differences (verify with standards).
-
Acceptance Criteria: <2% of the undesired isomer for high-precision applications.
-
Protocol B: Removing Hydrolysis Impurities (Recrystallization)
Use this if your material smells of ammonia or shows an acid peak in IR.
Rationale: Hydrolysis products (amides/acids) are more polar than the dinitrile. A dual-solvent system exploits this polarity difference.
-
Dissolution: Dissolve crude solid in minimum hot Ethanol (60°C).
-
Filtration: Filter hot to remove any insoluble oligomers/metals.
-
Precipitation: Add warm Water dropwise until turbidity just persists.
-
Cooling: Allow to cool slowly to room temperature, then 4°C.
-
Collection: Filter crystals and wash with cold 20% EtOH/Water.
-
Drying: Critical Step – Dry in a vacuum desiccator over P₂O₅ or silica gel. Do not oven dry >50°C to prevent isomerization.
Frequently Asked Questions (FAQ)
Q: Can I use the cis-isomer for high-temperature epoxy curing (180°C)? A: Proceed with caution. At 180°C, the cis-isomer will rapidly equilibrate to the trans-isomer unless the curing reaction is significantly faster than the isomerization rate. If the stereochemistry affects the final polymer modulus (which it often does), you will see batch-to-batch variation. We recommend pre-equilibrating to the trans-isomer or using a lower-temp cure catalyst.
Q: Why does my reaction turn dark blue when I heat it in a stainless steel vessel? A: You are likely forming metal-complexed macrocycles. The nitrile groups can chelate iron or nickel from the steel surface at high temperatures, initiating a "phthalocyanine-like" template synthesis. Switch to glass-lined or Hastelloy reactors for temperatures >150°C.
Q: Is the hydrolysis reversible? A: No. Once the nitrile converts to an amide or acid, it cannot be reverted under standard conditions. The material must be purified or discarded.
Q: Does cyclohexane-1,2-dicarbonitrile aromatize to phthalonitrile? A: Not spontaneously. Dehydrogenation requires a catalyst (Pd/C, Pt) and high temperatures, or a stoichiometric oxidant like DDQ. However, if you are running an oxidative reaction, be aware that aromatization is a thermodynamic sink.
References
-
Conformational Analysis of 1,2-Disubstituted Cyclohexanes: MasterOrganicChemistry. "Stability of Cyclohexane Chair Conformations." (Accessed 2026).[2] Validates the thermodynamic preference for trans-diequatorial conformations.
-
Base-Catalyzed Isomerization: Google Patents. "Isomerization of cis-1,4-cyclohexanedicarbonitrile to its trans isomer (US3251874A)." Establishes the precedent for base-catalyzed equilibration of cyclohexane dicarbonitriles.
-
Synthesis of Phthalocyanine Precursors: Beilstein Journal of Organic Chemistry. "Transformation of the cyclohexane ring to the cyclopentane fragment..." Discusses ring transformations and stability of cyclohexane derivatives under reaction conditions.
-
Epoxy Curing Mechanisms: Tri-iso Technical Bulletin. "Formulation Guide - Anhydride Curatives for Epoxy Systems."[3] Details the sensitivity of anhydride/nitrile curing systems to moisture and stoichiometry.
-
Thermal Decomposition Studies: RSC Advances. "Thermal decomposition of cyclohexane by flash pyrolysis..." Provides baseline data for the thermal stability of the cyclohexane ring itself.
Sources
catalyst deactivation in Cyclohexane-1,2-dicarbonitrile reactions
Topic: Cyclohexane-1,2-dicarbonitrile (CHDN) Chemistries
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Audience: Process Chemists, Kineticists, and R&D Scientists
Core Technical Directive
Welcome to the Advanced Technical Support Center. You are likely here because your hydrogenation workflows involving Cyclohexane-1,2-dicarbonitrile (CHDN) —either its synthesis from phthalonitrile or its reduction to diamines—are exhibiting non-linear kinetics, rapid deactivation, or selectivity drift.
This guide treats the catalyst not as a static reagent, but as a dynamic surface that evolves under the stress of nitrile coordination and imine condensation . We will address the two distinct phases of this molecule's catalytic lifecycle:
-
Ring Saturation: Hydrogenating the aromatic ring while preserving the nitrile (Phthalonitrile
CHDN). -
Nitrile Reduction: Hydrogenating the nitrile groups to amines (CHDN
Diamines).
The "Nitrile Trap": Mechanisms of Deactivation
Before troubleshooting, you must understand why your catalyst is dying. In CHDN chemistry, deactivation is rarely random; it is a deterministic consequence of the substrate's electronic properties.
A. Competitive Adsorption (
-Backbonding)
Nitriles are notorious catalyst poisons. The nitrogen lone pair (
-
The Issue: During ring hydrogenation, the nitrile group competes with the aromatic ring for active sites. If the metal-nitrile bond is too strong, the catalyst surface becomes "crowded" with spectator nitrile groups, preventing the aromatic ring from lying flat for hydrogenation.
-
The Symptom: High initial activity that plummets rapidly as the concentration of the flexible, saturated product (CHDN) increases, which can adopt conformations that chelate the metal center more effectively than the rigid starting material.
B. Oligomerization (The "Green/Black Gunk")
During nitrile reduction, the reaction passes through a highly reactive imine intermediate .
-
The Mechanism: If the primary amine product remains near the surface, it nucleophilically attacks the intermediate imine, forming a secondary amine. This secondary amine often couples further, creating heavy oligomers that physically coat (foul) the catalyst pores.
-
The Symptom: Physically sticky catalyst particles, loss of pore volume, and a complete cessation of hydrogen uptake.
Figure 1: Dual pathways of catalyst deactivation in nitrile chemistries. The upper path represents competitive adsorption (common in ring hydrogenation), while the lower path represents fouling (common in nitrile reduction).
Troubleshooting Matrix (Q&A)
Scenario A: Synthesis of CHDN (Ring Hydrogenation)
Goal: Saturate the benzene ring of phthalonitrile without touching the CN groups.
Q1: My reaction starts fast but stalls at ~60% conversion. Adding more catalyst doesn't help immediately.
-
Diagnosis: Product Inhibition. The flexible cyclohexane product (CHDN) is coordinating to the metal center more strongly than the rigid phthalonitrile reactant.
-
Root Cause: As the concentration of CHDN rises, it outcompetes the reactant for sites.
-
Solution:
-
Temperature Ramp: Start at a lower temperature (
) to favor kinetic control, then ramp to ( ) at 50% conversion to promote desorption of the product. -
Solvent Switch: Switch from non-polar solvents to a coordinating solvent (e.g., THF or Dioxane). The solvent molecules competitively displace the nitrile product from the surface, keeping sites open [1].
-
Q2: I am seeing significant formation of aminomethyl-cyclohexane (over-reduction).
-
Diagnosis: Selectivity Drift. Your catalyst is too active for the nitrile bond.
-
Root Cause: Using Pd/C or Raney Nickel without modification often reduces nitriles.
-
Solution:
-
Switch Metal: Use Rh/C (Rhodium) or Ru/C (Ruthenium) . Rhodium is the gold standard for hydrogenating aromatic rings while preserving nitriles due to its lower affinity for the C
N triple bond compared to the aromatic -system [2]. -
Poison the Catalyst: If using Pd, add trace amounts of quinoline or sulfur to selectively deactivate the high-energy sites responsible for nitrile reduction.
-
Scenario B: Utilization of CHDN (Nitrile Reduction)
Goal: Reduce CHDN to diamines (e.g., for epoxy curing agents).
Q3: The catalyst particles are clumping together and sticking to the stir bar.
-
Diagnosis: Imine Fouling/Polymerization.
-
Root Cause: Condensation of intermediates on the surface.
-
Solution:
-
Ammonia Suppression: You must run this reaction in the presence of ammonia (
) or a primary amine. The excess ammonia shifts the equilibrium away from secondary amine formation (Le Chatelier’s principle) [3]. -
High Pressure: Increase
pressure (>50 bar). Faster hydrogenation of the imine intermediate reduces its lifetime on the surface, decreasing the probability of coupling.
-
Q4: I cannot reuse the catalyst; the second run has <10% activity.
-
Diagnosis: Pore Blockage (Coking). [1]
-
Root Cause: Large oligomers are trapped inside the mesopores.
-
Solution: Simple solvent washing is insufficient. See the Regeneration Protocol below.
Experimental Protocols
Protocol A: Catalyst Activity Benchmarking (The "Standard Test")
Use this to determine if a batch of catalyst is dead or if your reactants are impure.
-
Setup: 100 mL autoclave.
-
Standard Load: 5 mmol Phthalonitrile, 50 mL THF, 5 mol% Catalyst (e.g., 5% Rh/C).
-
Conditions: 60°C, 20 bar
, 1000 rpm stirring. -
Metric: Measure
uptake rate (mL/min) in the first 10 minutes ( ). -
Pass/Fail:
-
If
of fresh catalyst Poisoned (Check feed purity for sulfur/halides). -
If
is normal but drops to zero quickly Fouling/Product Inhibition .
-
Protocol B: Catalyst Regeneration (Oxidative/Reductive Cycle)
Applicable for Ru/C and Pd/C fouled by organic nitriles/amines.
Warning: Do not use this for Raney Nickel (pyrophoric risk). This is for carbon-supported noble metals.
-
Wash: Filter catalyst and wash with hot methanol (
) to remove soluble organics. -
Oxidative Strip (The "Burn"):
-
Place catalyst in a tube furnace.
-
Flow: 1%
in (Caution: Exothermic). -
Temp: Ramp to 300°C (hold 2 hours). This burns off the oligomers/coke [4].
-
-
Reductive Reset:
-
Switch gas to 5%
in . -
Temp: 400°C (hold 3 hours). This reduces the metal oxides back to active metal(0).
-
-
Storage: Cool under
and store in solvent immediately.
Decision Logic: Troubleshooting Flowchart
Figure 2: Decision matrix for isolating catalyst failure modes in CHDN chemistry.
Data Summary: Catalyst Selection Guide
| Catalyst System | Primary Application | Deactivation Risk | Mitigation Strategy |
| 5% Rh/C | Ring Hydrogenation (Synthesis of CHDN) | Moderate (Product Inhibition) | Use ethereal solvents (THF); avoid alcohols which may alkylate. |
| 5% Ru/C | Ring Hydrogenation | High (Over-hydrogenation) | Strict Temp control (<100°C); Stop reaction at exact |
| Raney Co/Ni | Nitrile Reduction (Usage of CHDN) | Very High (Fouling) | Mandatory: Add |
| Pd/C | Not Recommended | High (Poisoning & Selectivity) | Pd binds nitriles too strongly; often leads to mixed products. |
References
-
Solvent Effects in Hydrogenation: Shinde, S. B., & Deshpande, R. M. (2019). "Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids." Asian Journal of Chemistry. Link
-
Mechanism of Nitrile Poisoning: Scharfe, M., et al. (2008). "Investigations into the mechanism of the liquid-phase hydrogenation of nitriles over Raney-Co catalysts." Journal of Catalysis. Link
-
Suppression of Fouling: Hegedus, L. (1999). "Catalytic Hydrogenation of Nitriles." Organic Reactions.[2][3][4][5] (Standard industrial reference for ammonia usage).
-
Ruthenium Regeneration: US Patent 4331557A. "Regeneration of ruthenium-containing catalyst." Link
-
Selectivity in Nitrile Hydrogenation: Cárdenas-Lizana, F., et al. (2021). "Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight." ACS Catalysis. Link
Sources
- 1. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones [organic-chemistry.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Cyclohexane-1,2-dicarbonitrile: A Comparative Analysis of GC-FID and RP-HPLC-UV
Introduction: The Analytical Imperative for Cyclohexane-1,2-dicarbonitrile
Cyclohexane-1,2-dicarbonitrile, a molecule characterized by a cyclohexane ring functionalized with two nitrile groups, represents a class of compounds with significant potential in chemical synthesis and pharmaceutical development. The nitrile moieties can serve as versatile precursors for amines, amides, or carboxylic acids, making this compound a valuable building block. In any regulated industry, particularly pharmaceuticals, the ability to accurately and reliably quantify such a molecule—both as a final product (assay) and in the presence of its potential impurities—is not merely a quality control step; it is a foundational requirement for ensuring safety, efficacy, and consistency.
This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV), for the analysis of Cyclohexane-1,2-dicarbonitrile. We will move beyond a simple recitation of procedural steps to explore the causality behind methodological choices. This content is designed for researchers, scientists, and drug development professionals who require a robust framework for developing and validating analytical methods that are not only compliant but scientifically sound and fit for their intended purpose.
Our approach is grounded in the modern analytical procedure lifecycle concept, which views validation not as a singular event but as a continuum of activities from development to ongoing verification.[1][2] This aligns with the principles outlined by the International Council for Harmonisation (ICH) in guidelines Q2(R2) and Q14, which emphasize a science- and risk-based approach to ensure methods are robust and well-understood.[3][4]
Chapter 1: The Architecture of Analytical Method Validation
The objective of validating an analytical procedure is to provide documented evidence that it is suitable for its intended purpose.[5] This process establishes, through rigorous laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.
The Validation Workflow: A Systematic Approach
A validation exercise is not arbitrary; it follows a logical progression from planning to execution and documentation. The process ensures that all critical parameters are evaluated against pre-defined acceptance criteria.
Caption: A streamlined workflow for analytical method validation.
Core Validation Parameters
According to ICH Q2(R2), the following parameters are central to validating quantitative analytical methods.[3][5] The specific parameters evaluated depend on the method's purpose, such as an assay for the active ingredient or a quantitative test for impurities.[6][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is often reported as percent recovery.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies, not typically required for submission).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage.
Chapter 2: Gas Chromatography (GC-FID) Method for Cyclohexane-1,2-dicarbonitrile
GC is a powerful technique for separating and analyzing volatile or semi-volatile compounds. For Cyclohexane-1,2-dicarbonitrile, a GC-FID method offers high sensitivity and is relatively straightforward.
Rationale for Method Design
-
Technique Selection (GC-FID): Cyclohexane-1,2-dicarbonitrile (Mol. Wt. 134.18 g/mol ) is expected to have sufficient volatility for GC analysis. The Flame Ionization Detector (FID) is chosen for its robustness and universal response to organic compounds containing carbon-hydrogen bonds, providing excellent sensitivity.[8]
-
Column Selection: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), is selected. This phase provides good selectivity for compounds containing nitrile functional groups while offering the thermal stability needed for reliable analysis.
-
Internal Standard (ISTD): An internal standard, such as n-dodecane, is used to correct for variations in injection volume and detector response, which is critical for achieving high precision.
Proposed GC-FID Method Parameters
| Parameter | Setting |
| Instrument | Gas Chromatograph with FID |
| Column | DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film |
| Carrier Gas | Helium, Constant Flow @ 2.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1.0 µL |
| Oven Program | 100°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min) |
| Detector | FID @ 280°C |
| Diluent | Dichloromethane |
| Internal Standard | n-Dodecane |
Validation Protocol & Experimental Data (Assay Method)
The following represents a validation plan and illustrative data for a Category I Assay method.[6]
Step 1: Specificity The method's ability to separate Cyclohexane-1,2-dicarbonitrile from potential impurities and the diluent is assessed.
-
Procedure: Inject the diluent blank, a solution of the internal standard, a solution of the analyte, and a spiked sample containing plausible impurities (e.g., starting materials, related isomers).
-
Acceptance Criteria: The analyte peak must be free from interference from other components. Resolution between the analyte and the closest eluting peak should be >2.0.
-
Result: The method demonstrated baseline separation between the diluent, internal standard, analyte, and all spiked impurities, with a minimum resolution of 3.5.
Step 2: Linearity & Range
-
Procedure: Prepare at least five standard solutions covering 80% to 120% of the nominal assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL). Analyze each solution in triplicate. Plot a graph of the peak area ratio (Analyte/ISTD) versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
-
Results:
| Concentration (µg/mL) | Mean Area Ratio (n=3) |
| 80.2 | 0.815 |
| 90.3 | 0.919 |
| 100.1 | 1.022 |
| 110.4 | 1.125 |
| 120.5 | 1.228 |
-
Linear Regression: y = 0.0102x + 0.0015; r² = 0.9998
Step 3: Accuracy
-
Procedure: Prepare a placebo mixture and spike it with the analyte at three concentration levels across the range (e.g., 80%, 100%, 120%). Prepare three independent samples at each level and calculate the percent recovery.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.[9]
-
Results:
| Spike Level | Theoretical (µg/mL) | Mean Recovered (µg/mL, n=3) | Mean Recovery (%) |
| 80% | 80.1 | 79.5 | 99.3% |
| 100% | 100.2 | 100.8 | 100.6% |
| 120% | 120.3 | 119.4 | 99.2% |
Step 4: Precision
-
Procedure:
-
Repeatability: Analyze six independent preparations of the analyte at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.[9]
-
Results:
| Precision Level | n | Mean Assay (%) | RSD (%) |
| Repeatability (Day 1, Analyst 1) | 6 | 100.3 | 0.85% |
| Intermediate (Day 2, Analyst 2) | 6 | 99.8 | 1.10% |
| Overall (n=12) | 12 | 100.1 | 1.02% |
Chapter 3: RP-HPLC-UV Method for Cyclohexane-1,2-dicarbonitrile
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and versatility. A reverse-phase method is a logical starting point for a polar molecule like Cyclohexane-1,2-dicarbonitrile.
Rationale for Method Design
-
Technique Selection (RP-HPLC-UV): Reverse-phase chromatography is highly effective for separating polar to moderately non-polar compounds.[5] The nitrile groups provide a chromophore that allows for UV detection, although likely at a low wavelength (e.g., ~210 nm) due to the lack of extensive conjugation.
-
Column Selection: A Cyano (CN) column is chosen. While a standard C18 column could work, a CN phase offers alternative selectivity, particularly for compounds with nitrile groups or dipoles, and can operate in both reverse-phase and normal-phase modes.[10] This provides a different separation mechanism compared to purely hydrophobic interactions.
-
Mobile Phase: A simple isocratic mobile phase of water and acetonitrile is selected for its UV transparency and ability to elute the analyte with a reasonable retention time.
Proposed RP-HPLC-UV Method Parameters
| Parameter | Setting |
| Instrument | HPLC with UV/Vis or PDA Detector |
| Column | Cyano (CN) Column, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Water:Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50 v/v) |
Validation Protocol & Experimental Data (Assay Method)
Step 1: Specificity
-
Procedure: Inject the diluent blank, placebo, analyte solution, and a sample spiked with potential impurities. A forced degradation study (exposing the analyte to acid, base, peroxide, heat, and light) is also performed to ensure degradation products do not co-elute with the main peak.
-
Acceptance Criteria: The analyte peak must be pure and free from interference. Peak purity analysis (using a PDA detector) should pass. Resolution between the analyte and the closest eluting peak should be >2.0.
-
Result: The method was specific. The main analyte peak was resolved from all degradation products and process impurities. Peak purity index was >0.999.
Step 2: Linearity & Range
-
Procedure: Prepare at least five standard solutions covering 80% to 120% of the nominal assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL). Analyze each solution in triplicate. Plot a graph of the peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
Results:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 79.9 | 451,830 |
| 90.1 | 508,995 |
| 100.3 | 565,150 |
| 110.2 | 620,980 |
| 120.1 | 676,550 |
-
Linear Regression: y = 5630.5x + 1250; r² = 0.9999
Step 3: Accuracy
-
Procedure: Prepare a placebo mixture and spike it with the analyte at three concentration levels (80%, 100%, 120%). Prepare three independent samples at each level and calculate the percent recovery.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
-
Results:
| Spike Level | Theoretical (µg/mL) | Mean Recovered (µg/mL, n=3) | Mean Recovery (%) |
| 80% | 80.2 | 80.8 | 100.7% |
| 100% | 100.1 | 99.5 | 99.4% |
| 120% | 119.8 | 120.5 | 100.6% |
Step 4: Precision
-
Procedure:
-
Repeatability: Analyze six independent preparations of the analyte at 100% concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Acceptance Criteria: RSD should be ≤ 2.0%.
-
Results:
| Precision Level | n | Mean Assay (%) | RSD (%) |
| Repeatability (Day 1, Analyst 1) | 6 | 99.7 | 0.55% |
| Intermediate (Day 2, Analyst 2) | 6 | 100.2 | 0.71% |
| Overall (n=12) | 12 | 99.9 | 0.64% |
Chapter 4: Comparative Performance Analysis
Both GC-FID and RP-HPLC-UV have proven to be suitable for the intended purpose of assaying Cyclohexane-1,2-dicarbonitrile. However, their performance characteristics and operational considerations differ, making one more suitable than the other depending on the specific application.
Summary of Validation Data
| Validation Parameter | GC-FID Method | RP-HPLC-UV Method | Commentary |
| Specificity | High resolution achieved | Excellent, confirmed with PDA | HPLC with PDA offers higher confidence in peak purity. |
| Linearity (r²) | 0.9998 | 0.9999 | Both methods are highly linear. |
| Range | 80-120% | 80-120% | Both cover the required assay range. |
| Accuracy (% Recovery) | 99.2% - 100.6% | 99.4% - 100.7% | Both methods are highly accurate. |
| Precision (Overall RSD) | 1.02% | 0.64% | The HPLC method demonstrated superior precision. |
| LOQ (Hypothetical) | ~1 µg/mL | ~0.5 µg/mL | HPLC is often more sensitive for less volatile compounds. |
| Robustness | Sensitive to inlet temp. & flow | Sensitive to mobile phase % & pH | Both require well-controlled parameters. |
The Interplay of Accuracy and Precision
It is crucial to understand that accuracy and precision are distinct but related concepts. A method can be precise without being accurate. The ultimate goal is a method that is both, ensuring the reportable value is close to the true value.
Caption: Visualizing accuracy vs. precision relative to a true value.
Head-to-Head Comparison: Choosing the Right Tool
-
GC-FID:
-
Pros: Generally faster run times. FID is robust and does not require a chromophore. Lower solvent consumption compared to HPLC.
-
Cons: Requires the analyte to be volatile and thermally stable. Potential for sample degradation in a hot inlet. Precision can be slightly lower due to injection variability.
-
-
RP-HPLC-UV:
-
Pros: Excellent for a wide range of polarities and molecular weights. Superior precision due to highly reproducible autosamplers. PDA detection provides powerful specificity data (peak purity).
-
Cons: Requires the analyte to have a UV chromophore. Higher solvent consumption and waste generation. Potentially longer run times.
-
Conclusion and Recommendations
This guide has demonstrated that both GC-FID and RP-HPLC-UV are validatable and effective techniques for the quantitative assay of Cyclohexane-1,2-dicarbonitrile. The validation data, while illustrative, shows that both methods can meet typical pharmaceutical industry acceptance criteria for specificity, linearity, accuracy, and precision.
Recommendation:
-
For routine quality control (QC) environments where throughput and robustness are key, the GC-FID method is an excellent choice due to its speed and simplicity.
-
For method development, stability studies, and impurity profiling , the RP-HPLC-UV method (with a PDA detector) is superior. Its enhanced precision and the definitive specificity data from forced degradation and peak purity analysis provide a higher degree of confidence, which is essential when characterizing the stability and impurity profile of a drug substance or product.
Ultimately, the choice of method should be guided by its intended purpose, as defined in the Analytical Target Profile (ATP).[4] By grounding method selection and validation in a deep understanding of the analytical technique and the regulatory requirements, scientists can ensure the delivery of high-quality, reliable, and defensible data throughout the product lifecycle.
References
-
Medicinal Product Regulation. (n.d.). Method Development & Method Validation for Related Substance and Assay. CD Formulation. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
